Gimatecan

Catalog No.
S548621
CAS No.
292618-32-7
M.F
C25H25N3O5
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimatecan

CAS Number

292618-32-7

Product Name

Gimatecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-OPTOVBNMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O

The exact mass of the compound Gimatecan is 447.17942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Gimatecan as a Topoisomerase I Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Gimatecan represents a novel oral camptothecin analog with superior antitumor efficacy compared to existing topoisomerase I inhibitors like irinotecan. This lipophilic camptothecin derivative exhibits enhanced cellular penetration and prolonged target engagement due to strategic molecular modifications that address limitations of earlier compounds in this class. Through its potent inhibition of topoisomerase I, this compound induces DNA damage, S-phase arrest, and apoptosis in cancer cells, demonstrating particular promise in preclinical models of esophageal squamous cell carcinoma and other solid tumors. Its favorable pharmacokinetic profile and oral bioavailability position it as a valuable candidate for further clinical development in oncology therapeutics, especially for malignancies with limited treatment options.

Chemical Profile and Structure-Activity Relationship

Chemical Structure and Properties

This compound is a lipophilic camptothecin analog specifically engineered to overcome the limitations of earlier topoisomerase I inhibitors. The compound features several critical structural modifications that enhance its therapeutic potential:

  • C-7 position substitution: Incorporation of a lipophilic side chain significantly improves membrane permeability and cellular uptake compared to hydrophilic counterparts
  • Lactone ring stabilization: Molecular engineering stabilizes the crucial lactone ring, addressing the problem of spontaneous inactivation that plagues other camptothecins in physiological conditions
  • Oral bioavailability: The lipophilic nature enables efficient gastrointestinal absorption, making it suitable for oral administration unlike many conventional chemotherapies

The strategic molecular design follows quantitative structure-activity relationship (QSAR) principles, where systematic alterations to the core camptothecin structure have optimized its binding affinity for the topoisomerase I-DNA complex and enhanced its pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Rationale

The development of this compound exemplifies rational drug design based on thorough understanding of SAR principles:

  • Single modification approach: Following established SAR methodology, this compound was developed through progressive structural alterations of the reference camptothecin compound, introducing one key modification at a time to properly attribute observed effects [2]
  • Functional group analysis: Systematic modification of hydroxyl groups and other functional elements helped identify critical hydrogen bond interactions essential for topoisomerase I binding and inhibition
  • Lead optimization: The lipophilic substitution at position C-7 was identified as optimal after testing various substituents for their effects on cellular penetration, target binding affinity, and complex stability [1]

Table: Key Structural Modifications in this compound Versus Conventional Camptothecins

Structural Feature Conventional Camptothecins This compound Impact on Drug Properties
C-7 substituent Often hydrophilic groups Lipophilic side chain Enhanced cellular uptake and retention
Lactone ring stability Easily hydrolyzed in plasma Stabilized configuration Prolonged half-life, reduced inactivation
Administration route Typically intravenous Oral Improved patient convenience and compliance
Drug-target complex stability Rapid reversal Prolonged stabilization Enhanced DNA damage and cytotoxicity

Molecular Mechanism of Action

Topoisomerase I Function in Normal DNA Metabolism

Topoisomerase I (TOP1) is a crucial nuclear enzyme that regulates DNA topology by creating transient single-strand breaks in DNA, allowing controlled rotation and relief of torsional stress during replication and transcription. The normal catalytic cycle involves:

  • Recognition and binding to specific DNA sequences, primarily regions with single-stranded character
  • Reversible transesterification where the active site tyrosine (Tyr723 in human TOP1) attacks a phosphodiester bond, forming a covalent 3'-phosphotyrosyl linkage with the DNA backbone
  • DNA strand passage where the intact DNA strand passes through the temporary break
  • Religation where the DNA break is resealed and topoisomerase I dissociates [3]

This normal cycle is essential for DNA replication, transcription, and chromatin remodeling processes in rapidly dividing cells, making topoisomerase I an attractive anticancer target.

This compound-Mediated Inhibition Mechanism

This compound functions as a topoisomerase I poison by selectively stabilizing the transient covalent complex between topoisomerase I and DNA:

  • Intercalation into cleavage complex: this compound specifically binds at the topoisomerase I-DNA interface when the enzyme is covalently attached to DNA, preventing dissociation and religation of the DNA strand
  • Stabilization of cleavable complex: The drug prolongs the half-life of the normally transient TOP1 cleavage complex (TOP1cc), converting it into a persistent lesion
  • Collision with replication machinery: During DNA replication, the advancing replication fork collides with the stabilized TOP1cc, resulting in irreversible double-strand DNA breaks
  • Inhibition of catalytic function: this compound not only stabilizes the cleavage complex but also directly suppresses topoisomerase I catalytic activity, as demonstrated by DNA relaxation assays [1]

This dual mechanism of action – both stabilizing the cleavage complex and suppressing enzyme function – distinguishes this compound from some earlier topoisomerase I inhibitors and contributes to its enhanced potency.

G TOP1 Topoisomerase I (TOP1) Complex TOP1-DNA Cleavage Complex TOP1->Complex Binds DNA DNA1 Supercoiled DNA DNA1->Complex Transient Cleavage DSB Double-Strand Break (DSB) Complex->DSB Replication Collision This compound This compound This compound->Complex Stabilizes Damage DNA Damage Response DSB->Damage Replication Replication Fork Replication->DSB Apoptosis Apoptosis Damage->Apoptosis

Schematic of this compound's Mechanism in Trapping TOP1-DNA Cleavage Complexes

Cellular Consequences and Signaling Pathways

DNA Damage Response Activation

This compound treatment triggers a comprehensive DNA damage response through multiple signaling pathways:

  • ATM/ATR activation: The double-strand breaks resulting from collision with replication forks lead to rapid phosphorylation of ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which serve as primary sensors of DNA damage
  • Histone H2AX phosphorylation: this compound induces marked γ-H2AX formation, a sensitive marker of DNA double-strand breaks, observed at nanomolar concentrations in sensitive cell lines
  • Checkpoint kinase activation: Downstream effectors CHK1 and CHK2 become phosphorylated and activated, transmitting the damage signal to cell cycle regulators
  • p53 activation: The crucial tumor suppressor p53 undergoes post-translational modifications that stabilize the protein and enhance its transcriptional activity
  • BRCA1 phosphorylation: Components of the homologous recombination repair machinery, including BRCA1, show activation through phosphorylation in response to this compound-induced damage [1]

This coordinated DNA damage response represents the cell's attempt to manage the catastrophic DNA lesions induced by this compound-stabilized topoisomerase I complexes.

Cell Cycle Arrest and Apoptotic Pathways

The DNA damage signaling initiated by this compound ultimately triggers cell cycle arrest and programmed cell death:

  • S-phase arrest: this compound treatment causes predominant arrest in S-phase of the cell cycle, consistent with replication-associated DNA damage
  • p21 induction: The cyclin-dependent kinase inhibitor p21WAF1/CIP1 is transcriptionally upregulated through p53-dependent mechanisms, contributing to cell cycle arrest
  • CDK2 and cyclin A suppression: Key S-phase regulators CDK2 and cyclin A show marked downregulation following this compound exposure
  • Mitochondrial apoptosis pathway: this compound induces Bax upregulation, Bcl-2 downregulation, and subsequent activation of caspase-9 and caspase-3, indicating engagement of the intrinsic apoptotic pathway [1]

Table: DNA Damage Response Proteins Activated by this compound Treatment

Protein Role in DNA Damage Response Change with this compound Experimental Evidence
γ-H2AX Marker of double-strand breaks Strong increase Western blot, immunofluorescence
p-ATM DNA damage sensor kinase Phosphorylation increase Western blot
p-ATR Replication stress sensor Phosphorylation increase Western blot
p-CHK1 S/G2 checkpoint transducer Phosphorylation increase Western blot
p-CHK2 G1 checkpoint transducer Phosphorylation increase Western blot
p-p53 Apoptosis and cell cycle regulator Phosphorylation increase Western blot
p-BRCA1 DNA repair mediator Phosphorylation increase Western blot

Experimental Efficacy Data

In Vitro Antiproliferative Activity

This compound demonstrates exceptional potency in suppressing cancer cell proliferation across multiple cell lines:

  • Nanomolar efficacy: The half-maximal inhibitory concentration (IC50) values for this compound range from 4.9 ± 0.47 nM to 39.6 ± 0.32 nM across a panel of esophageal squamous cell carcinoma (ESCC) cell lines
  • Superiority to irinotecan: this compound is approximately 1000-fold more potent than irinotecan, which shows IC50 values in the micromolar range (8,140 ± 366 nM to 37,680 ± 521 nM) in the same cell lines
  • Dose-dependent response: Antiproliferative effects follow a clear concentration-response relationship, with significant growth inhibition observed at low nanomolar concentrations [1]

This remarkable in vitro potency underscores the successful optimization of the camptothecin scaffold through strategic molecular modifications.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models demonstrate compelling in vivo activity:

  • Patient-derived xenograft (PDX) models: this compound treatment produces tumor growth inhibition (TGI) ranging from 81% to 136% across five different ESCC PDX models, with all results achieving statistical significance (p < 0.01)
  • Cell line-derived xenografts: In ESCC xenografts established from cell lines, this compound shows significantly superior efficacy compared to irinotecan, with TGI values of 90% versus 52% in KYSE-450 models and 89% versus 66% in Eca-109 models
  • Favorable toxicity profile: The administered dosages in these studies do not cause significant body weight loss, suggesting a acceptable therapeutic window [1]

Table: Comparative Efficacy of this compound Versus Irinotecan in ESCC Models

Model Type Specific Model This compound TGI Irinotecan TGI P-value
PDX PDX1 94% Not tested <0.01
PDX PDX2 136% Not tested <0.01
PDX PDX3 112% Not tested <0.01
PDX PDX6 101% 74% <0.05
PDX PDX7 94% 73% 0.08
Cell line KYSE-450 90% 52% <0.05
Cell line Eca-109 89% 66% 0.06

Experimental Protocols for Mechanistic Validation

DNA Relaxation Assay for Topoisomerase I Activity

Purpose: To directly assess the inhibitory effect of this compound on topoisomerase I catalytic function.

Methodology:

  • Reaction setup: Prepare supercoiled plasmid DNA (0.5 μg) in relaxation buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 μg/mL BSA
  • Enzyme pretreatment: Incubate recombinant human topoisomerase I with varying concentrations of this compound (10-80 nM) or irinotecan (10-40 μM) for 10 minutes at room temperature
  • Reaction initiation: Add pretreated enzyme to DNA substrate and incubate at 37°C for 30 minutes
  • Reaction termination: Add stop solution containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K, followed by incubation at 45°C for 1 hour
  • Analysis: Separate reaction products through 1% agarose gel electrophoresis in TBE buffer, stain with ethidium bromide, and visualize under UV light

Interpretation: Supercoiled DNA migration indicates inhibition of topoisomerase I relaxation activity, while relaxed DNA forms indicate functional enzyme. This compound shows complete inhibition of DNA relaxation at 40 nM, while irinotecan requires approximately 1000-fold higher concentrations for equivalent effects [1].

DNA Damage Response Analysis

Purpose: To evaluate activation of DNA damage signaling pathways following this compound treatment.

Methodology:

  • Cell treatment: Exponentially growing ESCC cell lines (Eca-109, KYSE-450) treated with this compound (10-40 nM) or irinotecan (10 μM) for 2-24 hours
  • Protein extraction: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors
  • Western blotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against:
    • Phosphorylated ATM (Ser1981)
    • Phosphorylated ATR (Ser428)
    • Phosphorylated BRCA1 (Ser1524)
    • γ-H2AX (Ser139)
    • Phosphorylated CHK1 (Ser345)
    • Phosphorylated CHK2 (Thr68)
    • Phosphorylated p53 (Ser15)
  • Detection: Use HRP-conjugated secondary antibodies with chemiluminescent substrate and imaging system

Interpretation: Dose-dependent increases in phosphorylation of these DNA damage markers indicate activation of cellular damage response. This compound shows robust activation at nanomolar concentrations, while irinotecan requires micromolar concentrations for similar effects [1].

Cell Cycle and Apoptosis Analysis

Purpose: To determine the effects of this compound on cell cycle progression and programmed cell death.

Cell Cycle Analysis Protocol:

  • Treatment: Expose cells to this compound (10-40 nM) for 24-48 hours
  • Fixation: Harvest cells and fix in 70% ethanol at -20°C for 2 hours
  • Staining: Resuspend cells in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A
  • Analysis: Analyze DNA content by flow cytometry, quantifying cell distribution across G0/G1, S, and G2/M phases

Apoptosis Analysis Protocol:

  • Staining: Harvest treated cells and stain with Annexin V-FITC and propidium iodide in binding buffer
  • Incubation: Keep in dark for 15 minutes at room temperature
  • Analysis: Quantify apoptotic cells (Annexin V-positive) by flow cytometry within 1 hour

Western Blot for Apoptotic Markers:

  • Analyze expression changes in Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 by Western blot as described above

Interpretation: this compound treatment results in S-phase accumulation and dose-dependent apoptosis induction, accompanied by pro-apoptotic protein modulation [1].

Conclusion and Research Implications

This compound represents a significant advancement in topoisomerase I-targeted cancer therapy, addressing key limitations of earlier camptothecin analogs through strategic molecular design. Its lipophilic character enhances cellular penetration and oral bioavailability, while maintaining potent enzyme inhibition and effective complex stabilization. The comprehensive activation of DNA damage response pathways, induction of S-phase arrest, and engagement of mitochondrial apoptosis mechanisms provide a solid mechanistic foundation for its robust antitumor efficacy observed in preclinical models.

The superior potency compared to irinotecan, demonstrated across both in vitro and in vivo models, highlights its potential clinical value, particularly for malignancies like esophageal squamous cell carcinoma where treatment options remain limited. Future research directions should include:

  • Expanded combination studies with other targeted therapies and DNA damage response inhibitors
  • Biomarker development to identify patient populations most likely to respond
  • Comprehensive toxicity profiling to further define its therapeutic window
  • Clinical trials across multiple solid tumor types to establish dosing and efficacy in humans

References

Mechanism of Action: DNA Cleavage Complex Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism by which Gimatecan stabilizes the Topo I-DNA cleavable complex and triggers subsequent cytotoxic events.

G This compound This compound TopoI_DNA_Complex Topo I-DNA Cleavable Complex This compound->TopoI_DNA_Complex Binds Stabilized_Complex Stabilized Complex (Irreversible) TopoI_DNA_Complex->Stabilized_Complex Stabilizes Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork Encountered by DSB Irreversible Double-Strand Break Replication_Fork->DSB Causes DNA_Damage DNA Damage Response (ATM/ATR, γH2AX, p53) DSB->DNA_Damage Activates Apoptosis Cell Fate (Apoptosis/S-phase Arrest) DNA_Damage->Apoptosis Leads to

This compound exerts its effects through a multi-step process during the S-phase of the cell cycle [1]:

  • Target Binding: this compound specifically targets the Topo I-DNA cleavable complex, a transient intermediate where Topo I is covalently linked to DNA after creating a single-strand break. [1]
  • Complex Stabilization: The drug binds and stabilizes this complex, preventing Topo I from religating the DNA break. [1] [2]
  • Replication Collision: The stabilized complex is not inherently lethal. Cytotoxicity occurs when a moving DNA replication fork collides with the trapped complex. [3]
  • Lethal Damage: The collision converts the transient single-strand break into an irreversible double-strand break. [3]
  • Cellular Response: This severe DNA damage triggers a robust DNA damage response (DDR), involving key mediators like ATM, ATR, γH2AX, and p53. [3] [4]
  • Cell Fate: Persistent damage ultimately leads to apoptosis or a sustained S-phase arrest. [3] [1]

Quantitative Antitumor Efficacy of this compound

This compound demonstrates superior potency and efficacy compared to other camptothecins like irinotecan across various cancer models.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [3]

Cell Line This compound IC₅₀ (nM) Irinotecan IC₅₀ (nM)
EC-109 4.9 ± 0.47 8,140 ± 366
KYSE-450 12.5 ± 0.61 11,390 ± 632
KYSE-140 39.6 ± 0.32 37,680 ± 521
TE-1 14.3 ± 0.45 15,120 ± 422

Table 2: In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models [3] [4]

Cancer Type Model This compound TGI Irinotecan TGI
Esophageal (ESCC) PDX1 94% Not Tested
Esophageal (ESCC) PDX6 101% 74%
Gastric (GC) GC-PDX1 67.3% 44.8%
Gastric (GC) GC-PDX2 85.4% 56.7%

Abbreviations: TGI, Tumor Growth Inhibition.

Key Experimental Protocols for Mechanism Study

To investigate this compound's mechanism, several standard experimental approaches are used.

Table 3: Summary of Key Experimental Methodologies

Assay Purpose Key Details from Protocols
DNA Relaxation Assay [3] To visualize inhibition of Topo I enzyme activity. - Procedure: Incubate plasmid DNA with Topo I and drug. This compound inhibits relaxation, resulting in more supercoiled DNA on agarose gel versus relaxed DNA in controls.
Western Blotting [3] [4] To detect protein expression and DNA damage markers. - Targets: Topo I, p-ATM, p-ATR, γ-H2AX, p-CHK1, p-CHK2, cleaved caspase-3. - Sample Prep: Extract protein from cell lines or xenograft tissues.
Flow Cytometry [3] [1] To analyze cell cycle distribution and apoptosis. - Cell Cycle: Cells fixed, stained with PI, analyzed for DNA content. This compound induces S-phase arrest. [3] [1] - Apoptosis: Cells stained with Annexin V/PI to detect phosphatidylserine externalization. [4]
Immunohistochemistry (IHC) [4] To assess cell proliferation and marker expression in tumor tissues. - Target: Ki-67, a proliferation marker. - Scoring: Interpreted by pathologists; lower Ki-67 indicates reduced proliferation.

Pharmacological Advantages of this compound

This compound's chemical design confers significant pharmacological benefits over older camptothecins:

  • Enhanced Lactone Stability: The lipophilic C7 modification stabilizes the crucial lactone E-ring under physiological conditions, ensuring a high percentage of the active lactone form in plasma. [5] [2]
  • Oral Bioavailability: this compound is orally bioavailable, a practical advantage for clinical administration. [5] [2]
  • Bypasses Efflux Pumps: Unlike topotecan and SN-38, this compound is not a substrate for drug efflux pumps like ABCG2, helping it retain efficacy in resistant cancers. [2]
  • Favorable Pharmacokinetics: It has a long terminal half-life (ranging from 32 to 147 hours in clinical studies) and exhibits significant accumulation with daily dosing. [5]

Clinical and Preclinical Development Status

  • Clinical Trials: this compound has been evaluated in Phase I and II trials for various solid tumors, including recurrent ovarian cancer and metastatic breast cancer, showing promising activity. [2]
  • Orphan Drug Designation: The European Medicines Agency has granted orphan drug designation to this compound for the treatment of glioma. [2]

This compound represents a significant advancement in the camptothecin class, with a well-defined mechanism, compelling preclinical data, and a profile conducive to oral therapy. Its continued development is focused on leveraging its unique properties for improved cancer treatment outcomes.

References

Gimatecan cellular uptake and intracellular accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Uptake & Accumulation Data

Feature Observation / Quantitative Data Context / Comparison
Uptake Mechanism Passive diffusion (inferred from high lipophilicity); not a substrate for efflux pumps [1] Contrasts with topotecan and SN-38, which are substrates for efflux pumps like ABCG2 [1].
Intracellular Accumulation Lower overall accumulation than topotecan and SN-38 in neuroblastoma cell lines [2] Despite lower accumulation, it showed superior cytotoxicity [2].
Intracellular Target Engagement Forms more stable ternary complexes (drug-Topo I-DNA); induces a higher number of DNA strand breaks [2] In neuroblastoma cells, gimatecan caused more DNA damage (Comet assay) than SN38 and topotecan at equal concentrations [2].
Cellular Potency (IC50) Nanomolar range (e.g., 4.9 - 39.6 nM in ESCC cells) [3] Consistently more potent than irinotecan (IC50 in micromolar range) [3]. Similar superior potency was shown in gastric cancer cells [4].

Mechanisms of Action & Intracellular Trafficking

This compound's high activity despite lower accumulation is attributed to its efficient engagement with the target DNA-topoisomerase I complex and prolonged retention within cells.

This compound's intracellular mechanism from uptake to apoptosis

  • Enhanced Target Engagement: this compound exhibits strong lipophilicity, allowing it to cross cell membranes efficiently. Once inside, it forms exceptionally stable ternary complexes with Topo I and DNA. These complexes are more persistent than those formed by other camptothecins, leading to a greater amount of lethal DNA double-strand breaks when the replication fork collides with the stabilized complex [3] [2].
  • Prolonged Intracellular Retention: The lipophilic nature of this compound contributes to its slow elimination from cells, resulting in sustained target inhibition and continuous DNA damage, which enhances its cytotoxic effect [1].
  • Bypassing Efflux Transport: A key advantage is that this compound is not a substrate for efflux pumps like ABCG2 (BCRP). This allows it to retain efficacy in cancer cell populations that may have developed resistance to other camptothecins such as topotecan or SN-38 via these transporter mechanisms [1].

Experimental Protocols for Uptake & Activity Studies

For researchers aiming to investigate this compound's cellular uptake and mechanisms, here are core methodologies derived from the cited literature.

Cell Sensitivity and Proliferation Assays
  • Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) and compare potency against other agents.
  • Protocol:
    • Cell Seeding: Plate cancer cell lines (e.g., ESCC, gastric, neuroblastoma) in 96-well plates and allow to adhere overnight [3] [4].
    • Drug Treatment: Expose cells to a range of this compound concentrations (e.g., from low nanomolar to micromolar) for a defined period (e.g., 48 or 72 hours) [3] [4].
    • Viability Measurement: Assess cell viability using a standard reagent. Common methods include the Cell Counting Kit-8 (CCK-8) [4] or the sulforhodamine B (SRB) assay [5].
    • Data Analysis: Calculate IC50 values using non-linear regression analysis (e.g., "log(inhibitor) vs. response -- Variable slope" model in GraphPad Prism) [3].
Analysis of Cell Cycle and Apoptosis
  • Purpose: To evaluate this compound's effect on cell cycle progression and induction of programmed cell death.
  • Protocol:
    • Treatment and Harvest: Treat cells with this compound at relevant IC50 concentrations or higher for 24-48 hours. Include an untreated control. Harvest cells by trypsinization [5].
    • Fixation and Staining: Fix cells in ice-cold 70% ethanol. Stain DNA with a solution containing Propidium Iodide (PI), RNase, and NP40 detergent [5].
    • Flow Cytometry: Analyze at least 10,000 events per sample using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., Modfit) [5].
    • Apoptosis Detection: Use the TUNEL assay or staining with Annexin V-FITC/PI followed by flow cytometry to distinguish early and late apoptotic cells [5] [3].
DNA Damage Assessment (Comet Assay)
  • Purpose: To directly quantify DNA strand breaks, a key indicator of topoisomerase I inhibitor activity.
  • Protocol:
    • Sample Preparation: After drug treatment, embed cells in low-melting-point agarose on a microscope slide [2].
    • Lysis and Electrophoresis: Lyse cells to remove membranes and proteins. Place slides in an electrophoresis tank with alkaline buffer (pH >13) to denature DNA and express single-strand breaks. Run a weak electric current [2].
    • Staining and Visualization: Stain DNA with a fluorescent dye like SYBR Green. Visualize using a fluorescence microscope.
    • Analysis: Use image analysis software to measure Tail Moment or % DNA in Tail for at least 50-100 randomly selected cells per sample. A higher tail moment indicates more severe DNA damage [2].

workflow A Cell Culture & Treatment B Assay Selection A->B C1 Viability/Proliferation (CCK-8, SRB) B->C1 C2 Cell Cycle & Apoptosis (Flow Cytometry) B->C2 C3 DNA Damage (Comet Assay) B->C3 D1 IC50 Calculation C1->D1 D2 Phase Distribution & Apoptotic Index C2->D2 D3 Tail Moment Quantification C3->D3

Experimental workflow for studying this compound's cellular effects

References

Gimatecan alpha1-acid glycoprotein binding variability

Author: Smolecule Technical Support Team. Date: February 2026

AGP Impact on Gimatecan Pharmacokinetics: Key Data

Pharmacokinetic Parameter Findings and Relationship with AGP
Lactone Form Stability >85% of this compound in plasma remains in the active lactone form [1].
Inter-Patient Variability (AUC) AUC0-24 normalized per dose ranged from 194 to 2909 ng·h/mL per mg/m², indicating very high variability [1].
Key Predictors of Exposure Multivariate analysis identified daily dose (p<0.0001) and AGP plasma levels (p<0.0001) as the main predictors of drug exposure (AUC), explaining 85% of the deviance [1].
Elimination Half-Life 77.1 ± 29.6 hours, leading to a 3 to 6-fold accumulation after multiple daily doses [1].

Proposed Mechanisms and Experimental Evidence

The relationship between AGP and this compound is complex. The following diagram outlines the key concepts and evidence that link elevated AGP to increased this compound plasma levels.

G Start Inflammatory State A Increased AGP (Acute Phase Protein) Start->A B Observed Correlation: Higher AGP  Higher this compound Plasma AUC A->B C Hypothesis 1: AGP binding reduces tissue distribution B->C Tested D Hypothesis 2: AGP is a marker; inflammation alters drug disposition B->D Proposed F Conclusion: Mechanism not simply plasma protein binding C->F Refuted E Preclinical Evidence in Mice: Pro-inflammatory agent causes AGP induction and 2-fold higher plasma and tissue drug levels D->E E->F

Research insights into AGP-Gimatecan interaction

Beyond the correlation, researchers performed additional preclinical experiments to understand the underlying mechanism [1] [2]:

  • Mouse Model with Inflammation: Mice treated with a pro-inflammatory agent showed induced AGP levels. Contrary to the simple "binding" hypothesis, these mice exhibited 2-fold higher levels of this compound in both plasma and tissues [1].
  • AGP Binding Saturation: The researchers noted that AGP levels in patients largely exceeded this compound plasma concentrations, suggesting that the increased drug levels were not solely due to AGP binding sequestering the drug in plasma [1].
  • Conclusion: The combined evidence suggests that the inflammation process itself, for which AGP is a marker, may alter the drug's disposition through other mechanisms, such as affecting metabolizing enzymes or transport proteins [1] [3].

Implications for Drug Development

For researchers developing drugs like this compound, these findings have several critical implications:

  • AGP as a Covariate: AGP plasma levels should be considered a significant covariate in population pharmacokinetic models to help explain and predict the wide inter-patient variability [1].
  • Beyond Plasma Binding: The mechanism goes beyond simple plasma protein binding. Investigations into the effects of inflammation on drug-metabolizing enzymes (e.g., CYPs) and transporters (e.g., P-gp, MRPs) are warranted [3].
  • Dosing Considerations: In the absence of therapeutic drug monitoring, understanding a patient's inflammatory status (which AGP reflects) could be crucial for personalizing dosing to maximize efficacy and minimize toxicity.

References

Quantitative Pharmacokinetic and Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for gimatecan.

Parameter Reported Value Context / Conditions
Apparent Plasma Half-life (Mean ± SD) 77 ± 37 hours [1] Patients with advanced solid tumors, following oral weekly dosing.
Plasma Lactone Form Almost 100% [1] Exists in plasma almost entirely as the pharmacologically active intact lactone.
Mean Peak Plasma Concentration (Ctrough) 15 ± 18 ng/mL [1] Measured 7 days after dosing at the Maximum Tolerated Dose (MTD).
IC₅₀ (ESCC cell lines) 4.9 nM to 39.6 nM [2] In vitro anti-proliferation activity against esophageal squamous cell carcinoma.
IC₅₀ (Irinotecan in ESCC) 8.1 μM to 37.7 μM [2] Provided for comparison, showing this compound's significantly higher potency.
In Vivo Efficacy (TGI in PDX models) 81% to 136% [2] Tumor Growth Inhibition in various patient-derived xenograft models of esophageal cancer.

Experimental Protocols from Key Studies

The data in the table above was generated using the following standardized experimental methods.

Phase I Clinical Trial: Pharmacokinetics and Dose Finding [1]
  • Study Population: Adult patients with advanced solid tumors, good performance status, and adequate organ function.
  • Drug Administration: this compound was administered orally once per week for 3 weeks, followed by one week of rest (one cycle). The study used a classic "3 + 3" design to escalate doses and determine the Maximum Tolerated Dose (MTD).
  • Pharmacokinetic Sampling: Blood plasma samples were collected from patients during the first 28-day cycle. The specific timing of sample collection after each dose is detailed in the original publication.
  • Bioanalytical Method: The concentrations of this compound in its intact lactone form and total drug (lactone + carboxylate) were measured in plasma using a validated high-performance liquid chromatography (HPLC) method coupled with fluorescence detection.
Preclinical Studies: In-vitro Anti-proliferation and Mechanism [2] [3]
  • Cell Lines: Human cancer cell lines (e.g., ESCC lines EC-109, KYSE450; Gastric cancer lines SNU-1, HGC27).
  • Cell Viability Assay (IC₅₀ Determination): Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or a comparator (e.g., irinotecan) for 48-72 hours. Cell viability was quantified using a Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the dose-response curves.
  • Apoptosis Assay: Apoptosis (programmed cell death) was measured by staining cells with PE-annexin V and 7-AAD (7-amino-actinomycin D), followed by analysis using flow cytometry [3] [4].

The following diagram illustrates the workflow of the phase I clinical trial that established the foundational pharmacokinetic data for this compound.

G Phase I Clinical Trial Workflow for this compound Patient Enrollment Patient Enrollment Weekly Oral Dosing Weekly Oral Dosing Patient Enrollment->Weekly Oral Dosing PK Blood Sampling PK Blood Sampling Weekly Oral Dosing->PK Blood Sampling HPLC Analysis HPLC Analysis PK Blood Sampling->HPLC Analysis Data Modeling Data Modeling HPLC Analysis->Data Modeling Half-life (77 ± 37 h) Half-life (77 ± 37 h) Data Modeling->Half-life (77 ± 37 h) Lactone Stability (~100%) Lactone Stability (~100%) Data Modeling->Lactone Stability (~100%) Trough Concentration Trough Concentration Data Modeling->Trough Concentration

Phase I clinical trial workflow and key PK findings for this compound.

Summary of Key Findings and Data Gaps

  • Half-life and Stability: this compound has a very long half-life, supporting a convenient once-weekly oral dosing schedule [1]. Its stability in the active lactone form overcomes a major limitation of earlier camptothecins [5] [1] [6].
  • High Potency: Preclinical studies consistently show this compound is significantly more potent than irinotecan, with activity in the nanomolar range [2] [3].
  • Data Gap on Tissue Distribution: The search results do not contain specific data on this compound's distribution into various tissues or tumors in humans or animal models. The available in-vivo data focuses on overall tumor growth inhibition (TGI) in xenograft models without detailing drug concentration in tissues [2] [3].

How to Proceed with Tissue Distribution Data

Since the core information on tissue distribution is not available in the current search results, you can:

  • Consult Specialized Databases: Search for more specific preclinical or imaging studies on this compound using platforms like PubMed, focusing on search terms such as "this compound biodistribution" or "this compound pharmacokinetics in xenografts."
  • Explore Drug Filings: Regulatory documents from the European Medicines Agency (EMA) or the manufacturer's clinical trial registrations may contain more detailed preclinical pharmacokinetic data.

References

Gimatecan In Vitro Cytotoxicity Assays: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan is a novel, oral lipophilic camptothecin analog that acts as a potent topoisomerase I (Topo I) inhibitor. It demonstrates superior antitumor efficacy compared to older analogs like irinotecan, owing to its rapid cellular uptake, enhanced accumulation, and ability to produce strong and persistent DNA cleavages [1] [2]. The following notes and protocols synthesize methodologies from recent studies investigating this compound across various cancer types.

Key Findings and Quantitative Cytotoxicity Data

The table below summarizes half-maximal inhibitory concentration (IC₅₀) values of this compound from various studies, providing a reference for its potency across different cancer cell lines.

Table 1: Summary of this compound In Vitro Cytotoxicity (IC₅₀ Values)

Cancer Type Cell Lines Tested IC₅₀ Range / Values Key Comparative Findings Citation
Esophageal Squamous Cell Carcinoma (ESCC) EC-109, KYSE450, KYSE-140, KYSE-510, TE-1, TE-10 4.9 ± 0.47 nM to 39.6 ± 0.32 nM Significantly lower (more potent) than irinotecan (IC₅₀: 8.14 - 37.68 µM). Inhibited cell proliferation in a dose-dependent manner at nanomolar concentrations. [1]
Hepatocellular Carcinoma (HCC) A panel of 11 cell lines (e.g., HCCLM3, Hep-G2, Huh-7) 12.1 nM to 1085.0 nM Inhibited proliferation in a dose-dependent manner after 72 hours of treatment. [3] [4] [5]
Gastric Cancer (GC) SNU-1, HGC27, MGC803, NCI-N87 -- Inhibited proliferation in a dose- and time-dependent manner. Exhibited greater inhibitory effects and higher apoptosis induction than irinotecan. [6]
Detailed Experimental Protocol for Cytotoxicity Assay

The following protocol is a consolidated methodology adapted from the cited studies, particularly the work on ESCC and HCC cells [1] [3].

1. Reagent Preparation

  • This compound Stock Solution (for in vitro studies): Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution. Store in sterilized brown glass bottles at -20°C to protect from light [3] [6].
  • Cell Culture Medium: Use appropriate media (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin [3] [6].

2. Cell Seeding and Treatment

  • Cell Line Selection: Utilize validated human cancer cell lines relevant to your research.
  • Harvesting: Harvest cells during their logarithmic growth phase.
  • Seeding: Seed cells in 96-well plates at a density of approximately 5,000 cells/well in 80 µL of complete medium. Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment [3].
  • Drug Dispensing: Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO in all test wells, including controls, should not exceed 0.1% to avoid solvent toxicity [3]. Add 20 µL of the drug solution to each well to achieve the desired final concentrations. Include vehicle control wells (0.1% DMSO) and blank control wells (medium only). Perform all treatments in triplicate.

3. Incubation and Viability Measurement

  • Incubation: Treat cells with this compound for a defined period. Common incubation times are 48 hours [1] or 72 hours [3].
  • Cell Viability Assay: After treatment, measure cell viability using a luminescent or colorimetric assay.
    • CellTiter-Glo Assay: Add a volume of CellTiter-Glo Reagent equal to the volume of medium in the well (e.g., 50 µL into a 50 µL culture). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Record the luminescence using a plate reader [3].
    • Cell Counting Kit-8 (CCK-8) Assay: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C, then measure the absorbance at 450 nm using a microplate spectrophotometer [6].

4. Data Analysis

  • Calculate the average signal for blanks, controls, and each drug concentration.
  • Normalize the data: % Cell Viability = (Signal_{Drug} - Signal_{Blank}) / (Signal_{Control} - Signal_{Blank}) * 100.
  • Use non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to determine the IC₅₀ values.

The following diagram illustrates the core experimental workflow.

Start Start Protocol Prep Reagent Preparation Start->Prep CellSeed Cell Seeding & Attachment Prep->CellSeed DrugTreat Drug Treatment & Incubation CellSeed->DrugTreat Measure Viability Measurement DrugTreat->Measure Analysis Data Analysis & IC50 Calculation Measure->Analysis End End Analysis->End

Protocol for Mechanistic Studies

Beyond IC₅₀ determination, you can investigate this compound's mechanism of action with these assays.

1. Western Blotting for Mechanism Confirmation

  • Purpose: To confirm Topo I suppression and DNA damage response.
  • Protocol:
    • Treatment: Seed cells in culture dishes and treat with this compound at desired concentrations (e.g., 10, 20, 40 nM) for 48 hours [1].
    • Protein Extraction: Harvest cells and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Analysis: Separate 50 µg of total protein by SDS-PAGE, transfer to a membrane, and incubate with specific primary antibodies.
  • Key Targets to Probe:
    • Topoisomerase I: Expression level typically decreases [1].
    • DNA Damage Markers: Phosphorylated forms of ATM, ATR, H2AX (γ-H2AX), BRCA1, CHK1, CHK2, and p53 [1].
    • Apoptosis Markers: Cleaved caspase-3, cleaved caspase-9, cleaved PARP; increased Bax; decreased Bcl-2 [1] [6].
    • Cell Cycle Regulators: Increased p21; decreased CDK2 and cyclin A [1].

2. Flow Cytometry for Cell Cycle and Apoptosis

  • Purpose: To quantify apoptosis and cell cycle distribution.
  • Protocol:
    • Treatment & Staining: After this compound treatment, harvest cells and stain with PE-Annexin V and 7-AAD (for apoptosis) or propidium iodide (for cell cycle) [6].
    • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. This compound typically induces S-phase arrest and apoptosis [1].

The diagram below summarizes the key mechanistic pathways of this compound you can investigate.

This compound This compound Topo1 Topoisomerase I This compound->Topo1  Inhibits DNA Stabilized Topo I-DNA Complex Topo1->DNA  Forms Damage DNA Damage DNA->Damage Replication Fork Collision SPhase S-Phase Arrest Damage->SPhase  Induces Apoptosis Apoptosis Damage->Apoptosis  Triggers

Critical Notes for Researchers

  • DMSO Concentration: Strictly maintain the final DMSO concentration at ≤0.1% across all wells to prevent cytotoxic effects that could confound results.
  • This compound Stability: Aliquot and store this compound stock solutions at -20°C in the dark, as the compound may be light-sensitive.
  • Assay Linearity: Ensure your cell seeding density and assay incubation times are within the linear range of your viability assay to avoid false plateaus.
  • Inclusion of Controls: Always include a vehicle control (DMSO) and a positive control (e.g., another known cytotoxic agent) to validate each experiment.

References

Gimatecan Application Notes for ESCC PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Gimatecan is a novel oral lipophilic camptothecin analog. Its modification with lipophilic chains enhances cellular uptake and stabilizes its interaction with intracellular targets [1]. Patient-Derived Xenograft (PDX) models are created by implanting patient tumor tissues into immunodeficient mice, which faithfully recapitulate the genetic and phenotypic characteristics of the original human tumors, providing a highly relevant platform for preclinical drug evaluation [2] [3] [4].

Antitumor Efficacy of this compound in ESCC PDX Models Research shows that this compound significantly suppresses tumor growth in ESCC PDX models, with its effects surpassing those of the existing camptothecin drug, irinotecan [1].

Table 1: In Vivo Antitumor Efficacy of this compound in ESCC Models

Model Type Example Model Tumor Growth Inhibition (TGI) with this compound TGI with Irinotecan Significance (p-value)
PDX Models PDX1 94% Not Tested < 0.01 [1]
PDX Models PDX6 101% 74% < 0.05 [1]
Cell Line-Derived Xenograft KYSE-450 90% 52% < 0.05 [1]

Table 2: In Vitro Cytotoxic Activity (IC50) in ESCC Cell Lines

Drug IC50 Range Notes
This compound 4.9 ± 0.47 nM to 39.6 ± 0.32 nM Dose-dependent inhibition at nanomolar concentrations [1]
Irinotecan 8,140 ± 366 nM to 37,680 ± 521 nM Micromolar concentration required for similar effect [1]

Mechanism of Action this compound exerts its potent antitumor effect through a multi-faceted mechanism in ESCC models [1]:

  • Topoisomerase I Inhibition: It suppresses both the function and protein expression of topoisomerase I, trapping the enzyme and preventing DNA re-ligation.
  • DNA Damage Induction: This action leads to severe DNA double-strand breaks, activating key DNA damage response proteins (phosphorylated ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53).
  • Cell Cycle Arrest: It induces a pronounced arrest in the S-phase of the cell cycle by upregulating p21 and suppressing CDK2 and cyclin A.
  • Apoptosis Activation: Cell death is triggered through the intrinsic apoptotic pathway, characterized by an increase in Bax and cleaved-caspases 3/9, and a decrease in Bcl-2.

The diagram below illustrates this mechanism and the experimental workflow for validating it in PDX models.

Detailed Experimental Protocol

This protocol outlines the key steps for evaluating this compound using ESCC PDX models, from model establishment to final analysis [1] [2] [4].

1. PDX Model Establishment

  • Source Tissue: Use fresh surgical tumor specimens or endoscopic biopsies from ESCC patients (termed P0) [2] [4].
  • Mouse Recipients: Utilize severely immunodeficient mice such as NOD Scid Gamma (NSG) or NOD-SCID mice to prevent graft rejection [1] [2] [4].
  • Implantation: Implant tumor fragments subcutaneously into the mouse flank. The typical engraftment success rate for ESCC PDX models ranges from 13.3% to 55.5% [2] [4].
  • Passaging: Once the P1 (first passage) tumor reaches 500-1500 mm³, harvest and re-implant fragments to expand the model. Models beyond passage P3 are considered stable for drug testing experiments [2] [4].

2. In Vivo Drug Efficacy Study

  • Group Allocation: Randomize mice bearing established PDX tumors (e.g., 100-150 mm³) into treatment and control groups (n=5-10).
  • Dosing Regimen:
    • This compound: Administer orally, at a predetermined effective dose (e.g., once daily for 3 weeks).
    • Control: Vehicle control (e.g., saline with 10% DMSO).
    • Reference Control: Irinotecan can be included for comparison [1].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using a digital caliper. Calculate tumor volume (TV) with the formula: TV = (width² × length) × 0.5.
  • Endpoint Metrics: Calculate Tumor Growth Inhibition (TGI) and monitor mouse body weight to assess treatment-related toxicity [1].

3. Ex Vivo Molecular Analysis Upon study completion, harvest tumors for mechanistic analysis:

  • DNA Damage & Apoptosis Signaling: Analyze protein lysates via Western Blotting for key markers [1].
    • DNA Damage: γ-H2AX, p-ATM, p-ATR, p-CHK1, p-CHK2, p53.
    • Apoptosis: Cleaved-caspase 3, Cleaved-caspase 9, Bax, Bcl-2.
    • Cell Cycle: p21, CDK2, Cyclin A.
  • Topoisomerase I Activity: Perform DNA Relaxation Assays on nuclear extracts to confirm target engagement [1].
  • Histology: Use Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tumor sections to validate findings in situ.

Conclusion

This compound demonstrates robust antitumor efficacy in biologically relevant ESCC PDX models, underscoring its potential as a novel therapeutic candidate. The provided protocol offers a validated framework for researchers to screen this promising agent, contributing to the advancement of new treatment strategies for esophageal squamous cell carcinoma.


References

Summary of Clinical Gimatecan Administration Schedules

Author: Smolecule Technical Support Team. Date: February 2026

Study Schedule Dosing Regimen Maximum Tolerated Dose (MTD) Key Toxicities Pharmacokinetic Highlights
Once Weekly (3 of 4 weeks) [1] Oral, once weekly for 3 weeks, then 1 week rest 2.40 mg/m² per week [1] Anemia, fatigue, neutropenia, nausea, vomiting [1] Half-life: 77 ± 37 hours [1]. High plasma levels of active lactone form; sustained exposure. [1]
Daily for 5 Days (1, 2, or 3 weeks) [2] Oral, daily for 5 days per week, for 1, 2, or 3 weeks Not specified in available results Not specified in available results Half-life: 77.1 ± 29.6 hours [3]. Accumulation: Cmax and AUC rose 3-6 fold after multiple dosing [2] [3].

Detailed Experimental Protocols & Methodologies

The following details the key methodologies from the clinical studies referenced in the tables, which are essential for designing further research.

Phase I Dose-Escalation Study Protocol

This methodology was used to establish the MTD and DLT for a weekly schedule [1].

  • Patient Population: Adults with advanced solid tumors, good performance status, and adequate hematologic, hepatic, and renal function [1].
  • Treatment Plan:
    • Gimatecan was administered orally once a week for three consecutive weeks, followed by a one-week rest (constituting one 28-day cycle) [1].
    • Dose levels started at 0.27 mg/m²/wk and were escalated up to 3.20 mg/m²/wk [1].
  • Definition of Endpoints:
    • Dose-Limiting Toxicity (DLT): Adverse events occurring during the first cycle, including grade 4 neutropenia, grade 3/4 thrombocytopenia, and non-hematologic toxicities ≥ grade 3 [1].
    • Maximum Tolerated Dose (MTD): The dose level at which no more than one of six patients experienced DLT, with the next higher dose having at least two/three to six patients experiencing DLT [1].
  • Pharmacokinetic Analysis:
    • Blood Sampling: Plasma samples were collected during the first cycle before dosing and at multiple time points up to 168 hours after the first weekly dose [1].
    • Analytical Method: this compound concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method with fluorimetric detection. This method specifically quantified both the lactone and carboxylate forms [2].
Comprehensive Pharmacokinetic Study Protocol

This study provided a detailed analysis of this compound's PK across multiple daily schedules [2] [3].

  • Patient Population: Adults with solid tumors participating in a phase I trial (S003ST1401/ ST1481-DM-00-005) [2].
  • Dosing Schedules: Patients received this compound orally on three different schedules: 5 days/week for 1 week (Dx5), 2 weeks (Dx10), or 3 weeks (Dx15) [2].
  • Blood Sampling and Analysis:
    • Plasma pharmacokinetic profiles were determined during the first treatment cycle [2].
    • This compound and its metabolite (ST1698) were measured using HPLC with fluorimetric detection [2] [3].
  • Analysis of Variability:
    • Alpha1-acid glycoprotein (AGP) plasma levels were measured in patient samples [2] [3].
    • A multivariate analysis was performed to identify factors influencing this compound exposure (AUC). The analysis identified daily dose and AGP plasma levels as the main predictors [3].

The diagram below illustrates the workflow and key relationships investigated in these pharmacokinetic studies.

G cluster_pk Pharmacokinetic Parameters cluster_var Variability Factors cluster_conc Start Oral Administration of this compound PK_Analysis Pharmacokinetic Analysis Start->PK_Analysis Variability Analysis of Inter-Patient Variability PK_Analysis->Variability Cmax Cmax (Peak Concentration) PK_Analysis->Cmax AUC AUC (Area Under Curve) PK_Analysis->AUC HalfLife Half-Life (~77 hours) PK_Analysis->HalfLife LactoneForm High Lactone Form in Plasma (>85%) PK_Analysis->LactoneForm Accumulation 3-6 fold Accumulation after multiple doses PK_Analysis->Accumulation AGP_Levels Alpha1-Acid Glycoprotein (AGP) Plasma Levels Variability->AGP_Levels DailyDose Daily Dose Variability->DailyDose Conclusion Key Findings Finding1 Dose & AGP explain 85% of AUC variability Conclusion->Finding1 Finding2 AGP is a key marker for exposure prediction Conclusion->Finding2 AGP_Levels->Conclusion DailyDose->Conclusion


Key Considerations for Protocol Optimization

  • Schedule Flexibility: Clinical data supports exploring schedules from weekly to more intensive daily dosing [1] [2], allowing tailoring based on therapeutic goals and toxicity management.
  • Exposure Drivers: The strong correlation between AGP plasma levels and drug exposure is critical [2] [3]. AGP level monitoring should be considered in future trials for dose adjustment.
  • Lactone Stability: this compound's ability to remain in the pharmacologically active lactone form in plasma (>85%) is a key advantage over other camptothecins [2] [4].
  • Toxicity Profile: The principal toxicities of anemia, fatigue, and neutropenia [1] require proactive management strategies, particularly when considering prolonged or high-dose regimens.

References

Comprehensive Application Notes and Protocols: Assessing Gimatecan-Induced DNA Damage Using the Comet Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gimatecan and DNA Damage Assessment

This compound (7-[(E)-tert-butyloxyminomethyl]-camptothecin) is a novel, orally bioavailable camptothecin analog that functions as a potent topoisomerase I (Topo I) inhibitor with demonstrated antitumor efficacy across various cancer types, including hepatocellular carcinoma, esophageal squamous cell carcinoma, and ovarian cancer. [1] [2] [3] Unlike earlier camptothecins such as irinotecan and topotecan, this compound possesses enhanced lipophilicity that facilitates improved cellular uptake and accumulation, resulting in more stable drug-enzyme-DNA complexes and superior therapeutic indices in preclinical models. [2] [3] The compound's chemical structure features a lipophilic substitution at position C-7, which enhances membrane permeability and stabilizes the lactone ring, circumventing a significant limitation of earlier camptothecins. [2] [3]

This compound exerts its cytotoxic effects by stabilizing the covalent Topo I-DNA complex, converting transient Topo I-mediated DNA single-strand breaks into permanent double-strand breaks when replication forks collide with these stabilized complexes during DNA synthesis. [2] This mechanism results in potent DNA damage that preferentially targets proliferating cells, particularly cancer cells with high replication rates. The comet assay (single-cell gel electrophoresis) provides a sensitive method for quantifying this DNA damage at the individual cell level, offering advantages over other genotoxicity tests in its ability to detect multiple DNA lesions including single-strand breaks, double-strand breaks, and alkali-labile sites with high sensitivity. [4] [5] [6] This protocol details the application of the comet assay for assessing DNA damage induced by this compound in both in vitro and ex vivo models, enabling researchers in drug development to quantitatively evaluate the genotoxic properties of this promising chemotherapeutic agent.

This compound Properties and Mechanism of Action

Pharmacological Advantages

This compound demonstrates several superior pharmacological properties compared to earlier camptothecin analogs. Its lipophilic nature enables rapid cellular uptake and enhanced accumulation, while its chemical stability maintains >85% of the drug in the active lactone form in plasma, significantly higher than other camptothecins. [3] Additionally, this compound avoids recognition by efflux pumps like ABCG2, which often confer resistance to other Topo I inhibitors such as topotecan and irinotecan, potentially broadening its efficacy against multidrug-resistant tumors. [1] [3]

Table 1: Key Properties of this compound in Comparison to Other Camptothecins

Property This compound Irinotecan Topotecan
Administration Route Oral Intravenous Intravenous/Oral
Lactone Stability in Plasma >85% ~30-40% ~50%
Efflux Pump Substrate No Yes (ABCB1) Yes (ABCG2)
IC₅₀ Range in ESCC Cells 4.9-39.6 nM 8.1-37.7 μM -
Half-Life 77 ± 29.6 hours 6-12 hours 2-4 hours
Molecular Mechanism and DNA Damage Induction

This compound potently inhibits Topo I function through a multi-faceted mechanism. First, it suppresses Topo I catalytic activity by stabilizing the cleavable complex, as demonstrated by DNA relaxation assays showing persistent supercoiled DNA in this compound-treated cells. [2] Second, this compound treatment leads to reduced Topo I protein expression in cancer cells, further enhancing its inhibitory effects. [2] These actions result in persistent DNA single-strand breaks that convert to double-strand breaks during DNA replication, triggering a comprehensive DNA damage response characterized by phosphorylation of key mediators including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. [2]

The DNA damage induced by this compound initiates cell cycle arrest at S-phase, evidenced by increased expression of p21WAF1/CIP1 and decreased expression of CDK2 and cyclin A. [2] Subsequently, cells undergo mitochondrial-mediated apoptosis characterized by increased Bax, cleaved caspase-3, and cleaved caspase-9, with concurrent decreased Bcl-2 expression. [2] In vitro studies have demonstrated this compound's potent cytotoxicity across multiple cancer cell lines, with IC₅₀ values ranging from 12.1-1085.0 nM in hepatocellular carcinoma cells and 4.9-39.6 nM in esophageal squamous cell carcinoma cells, significantly lower than required for irinotecan. [1] [2]

Comet Assay Principles and Applications in Drug Development

The comet assay (single-cell gel electrophoresis) is a versatile, sensitive technique for detecting DNA damage at the level of individual cells. The fundamental principle relies on the differential migration of damaged DNA during electrophoresis - while intact DNA remains tightly coiled and migrates slowly, fragmented DNA containing strand breaks migrates rapidly toward the anode, forming a characteristic "comet" appearance with a head (nuclear core) and tail (migrated DNA fragments) when stained with fluorescent DNA-binding dyes. [4] [5] [6] The comet assay offers several advantages for genotoxicity assessment in drug development, including high sensitivity (capable of detecting as few as 0.1 DNA breaks/10⁹ Da), minimal cell requirement (approximately 10,000 cells/sample), and the ability to study heterogeneous cell populations through single-cell analysis. [4] [6]

The standard alkaline comet assay (pH>13) detects a broad spectrum of DNA lesions including single-strand breaks (SSBs), double-strand breaks (DSBs), alkali-labile sites, and incomplete DNA repair sites. [4] The assay's versatility can be enhanced through modifications to detect specific lesion types:

  • Enzyme-modified versions incorporating bacterial formamidopyrimidine DNA glycosylase (Fpg) or human 8-oxoguanine DNA glycosylase (OGG1) detect oxidized DNA bases. [4]
  • Endonuclease III-modified assays detect oxidized pyrimidines. [4]
  • Inclusion of DNA synthesis inhibitors like aphidicolin, hydroxyurea, or cytosine arabinoside allows detection of bulky DNA adducts by inhibiting nucleotide excision repair and causing accumulation of repair intermediates. [4]
  • Detection of DNA interstrand crosslinks (ICLs) is possible by measuring reduced DNA migration following exposure to a known strand-breaking agent. [4]

In the context of this compound development, the comet assay provides a valuable tool for mechanistic studies, dose-response characterization, and comparative efficacy assessment against other Topo I inhibitors. The ability to apply the assay to cells isolated from treated animals further enhances its utility in preclinical toxicology and efficacy studies, permitting analysis of DNA damage in target tissues and potential off-target effects. [4]

Experimental Design for this compound Studies

Cell Line Selection and Culture Conditions

Appropriate in vitro models are essential for evaluating this compound-induced DNA damage. The following cell lines have demonstrated sensitivity to this compound in published studies:

  • Esophageal squamous cell carcinoma: EC-109, KYSE450, KYSE-140, KYSE-510, TE-1, TE-10 [2]
  • Hepatocellular carcinoma: HCCLM3, Hep-G2, Hep3B, HuCCT1, Huh-1, Huh-7, JHH-7, MHCC97-H, PLC/PRF/5 [1]
  • Ovarian cancer: IGROV-1 and its this compound-resistant sublines IGROV-1CPT/L and IGROV-1CPT/H [7] [8]

Cells should be maintained in their recommended culture media (typically DMEM, MEM, or RPMI-1640 supplemented with 10% fetal bovine serum) and grown at 37°C in a humidified 5% CO₂ atmosphere. [1] For the comet assay, cells should be in logarithmic growth phase at the time of this compound treatment to ensure optimal detection of DNA damage, as proliferating cells are most vulnerable to Topo I inhibitor-induced genotoxicity. [2]

This compound Treatment Conditions

Table 2: Recommended this compound Treatment Conditions for Comet Assay

Experimental System Concentration Range Treatment Duration Post-Treatment Processing
In vitro (cell lines) 1 nM - 1 μM 1-24 hours Immediate processing or short-term culture (0-6 hours) for repair kinetics
Ex vivo (isolated lymphocytes) 0.1-10 μM 1 hour Immediate processing
In vivo (animal models) 0.1-0.8 mg/kg (oral) Single dose or repeated dosing (every 4 days) Tissue collection 2-6 hours post-administration

This compound should be prepared as a stock solution in 100% DMSO (typical concentration 1-10 mM) and stored in sterilized brown glass bottles at -20°C to protect from light. [1] For treatment, prepare working concentrations by diluting the stock solution in culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. [1] Include appropriate controls in all experiments:

  • Negative controls: Cells treated with 0.1% DMSO (vehicle control)
  • Positive controls: Cells treated with a known genotoxic agent (e.g., 100 μM H₂O₂ for 5 minutes on ice or 25 μM methyl methanesulfonate for 1 hour)

Step-by-Step Comet Assay Protocol

Reagents and Equipment
  • Basic reagents: Normal melting point agarose (NMA), low melting point agarose (LMA), phosphate-buffered saline (PBS, Ca²⁺/Mg²⁺-free), dimethyl sulfoxide (DMSO)
  • Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris base, 1% sodium sarcosinate, pH 10; freshly add 1% Triton X-100 and 10% DMSO
  • Electrophoresis solution: 300 mM NaOH, 1 mM EDTA, pH >13
  • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5
  • Staining solution: SYBR Gold, SYBR Green I, ethidium bromide, or propidium iodide (2-5 μg/mL in TE buffer or distilled water)
  • Equipment: Ground-glass microscope slides, coverslips (22×22 mm and 24×60 mm), horizontal electrophoresis unit, fluorescence microscope with appropriate filter sets, imaging system
Detailed Procedure
  • Slide Preparation:

    • Prepare base layers by coating slides with 1% normal melting point agarose (100 μL per slide) and allow to solidify at room temperature.
    • Harvest this compound-treated and control cells using mild trypsinization (for adherent cells) or centrifugation (for suspension cells).
    • Resuspend cells in PBS at approximately 1×10⁵ cells/mL.
    • Mix 10 μL cell suspension with 75 μL 0.7% low melting point agarose (maintained at 37°C).
    • Quickly pipet the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold plate (4°C) for 10 minutes.
  • Cell Lysis:

    • Gently remove coverslips and immerse slides in freshly prepared, cold lysis solution.
    • Incubate at 4°C for at least 1 hour (or overnight for enhanced sensitivity).
    • Protect from light throughout the procedure.
  • Electrophoresis:

    • After lysis, gently remove slides and place them in a horizontal electrophoresis tank filled with freshly prepared cold electrophoresis solution (300 mM NaOH, 1 mM EDTA).
    • Allow DNA to unwind for 20-40 minutes in the alkaline solution.
    • Perform electrophoresis at 25 V (0.7-1.0 V/cm across the platform) for 20-40 minutes at 4°C, adjusting the duration based on the level of DNA damage expected.
    • All steps from unwinding through electrophoresis should be conducted under yellow or dim light to prevent additional DNA damage.
  • Neutralization and Staining:

    • Carefully remove slides from the electrophoresis unit and neutralize by immersing in neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5-10 minutes.
    • Repeat neutralization two more times with fresh buffer.
    • Drain excess buffer and stain with 50-100 μL diluted fluorescent dye (e.g., SYBR Gold 1:10,000 dilution in TE buffer).
    • Apply coverslip and visualize using a fluorescence microscope with appropriate excitation/emission filters.

G Start Harvest this compound-treated cells A1 Embed cells in LMA on microscope slides Start->A1 A2 Solidify on cold plate (10 min, 4°C) A1->A2 A3 Cell lysis (1h to overnight, 4°C) A2->A3 A4 Alkaline unwinding (20-40 min) A3->A4 A5 Electrophoresis (20-40 min, 25V) A4->A5 A6 Neutralization (3 × 5-10 min) A5->A6 A7 DNA staining with fluorescent dye A6->A7 A8 Fluorescence microscopy analysis A7->A8 End Quantify DNA damage parameters A8->End

Diagram 1: Comet assay workflow for assessment of this compound-induced DNA damage

Data Analysis and Interpretation

Comet Image Acquisition and Parameters

Following the comet assay procedure, analyze slides using a fluorescence microscope equipped with an appropriate excitation filter (e.g., 490 nm for SYBR Green) and emission filter (e.g., 520 nm). Capture 50-100 randomly selected comets per sample (excluding superimposed comets, debris, or comets near edges) using a CCD camera and image analysis software. Several commercial and open-source software packages are available for comet analysis, including HiComet, an automated tool for high-throughput comet analysis that can recognize and characterize large numbers of comets with minimal user intervention. [5]

Key parameters for DNA damage quantification include:

  • Tail DNA (%TDNA): Percentage of total DNA in the comet tail (most reliable parameter) [5]
  • Tail Length: Distance between the head center and tail end (in μm)
  • Tail Moment: Product of tail length and tail DNA content (Olive moment is preferred as it uses center of mass) [5]
  • Head DNA (%HDNA): Percentage of DNA remaining in the comet head

The Olive tail moment (OTM) is particularly recommended as it considers both the migration distance and the relative distribution of DNA between head and tail, calculated as: OTM = (Tail mean - Head mean) × Tail DNA% / 100 [5]

Statistical Analysis and Data Interpretation

Express results as mean ± standard deviation or standard error of the mean for each treatment group. For in vitro experiments, analyze data from at least three independent experiments. Use one-way ANOVA with appropriate post-hoc tests (e.g., Dunnett's test for comparison with control) to determine statistical significance (typically p<0.05). For in vivo studies, include data from at least 5-6 animals per treatment group.

Table 3: Expected DNA Damage Levels Following this compound Treatment

This compound Concentration Expected % Tail DNA Expected Olive Tail Moment DNA Damage Classification
Vehicle control (0.1% DMSO) 2-8% 0.1-0.5 Background level
Low (1-10 nM) 10-25% 1.0-4.0 Mild damage
Medium (10-100 nM) 25-50% 4.0-15.0 Moderate damage
High (>100 nM) 50-80% 15.0-40.0 Severe damage
Positive control (H₂O₂) 60-90% 20.0-50.0 Maximum damage

When interpreting this compound-induced DNA damage, consider the dose-response relationship and the biological significance of observed effects. In a research context, DNA damage levels exceeding 20% tail DNA in the absence of cytotoxicity generally indicate genotoxic potential. However, for anticancer agents like this compound, DNA damage in tumor cells represents a desired therapeutic effect rather than an adverse outcome. Therefore, parallel assessment of DNA damage in non-target cells (e.g., peripheral blood lymphocytes) may provide valuable information about potential off-target genotoxicity.

Troubleshooting and Optimization

The comet assay is technically straightforward but requires attention to detail for reproducible results. Common issues and solutions include:

  • High background DNA damage in controls: Ensure gentle cell handling during harvesting, use Ca²⁺/Mg²⁺-free PBS, process controls first to avoid cross-contamination, and maintain cold temperatures during all steps. [4] [6]
  • Irregular comet shapes: Check agarose concentration and temperature, ensure complete cell lysis by preparing lysis solution fresh, and verify electrophoresis buffer level during run. [5]
  • Faint staining or weak fluorescence: Confirm dye concentration and activity, ensure adequate staining time, check microscope lamp life and filter sets. [5]
  • High inter-slide variability: Standardize cell counting procedures, prepare agarose-cell mixtures consistently, ensure even electrophoresis conditions across all slides. [4] [5]

For this compound-specific applications, consider these optimization strategies:

  • Time-course experiments: this compound-induced DNA damage peaks 2-6 hours post-treatment, but timing may vary by cell type. [2]
  • Enzyme-modified versions: To specifically detect this compound-induced oxidative DNA damage, incorporate Fpg or OGG1 enzymes during the assay. [4]
  • Repair kinetics: Assess DNA repair capacity by measuring residual damage at various time points after this compound removal. [4] [6]

G Start This compound Treatment M1 Stabilizes Topo I-DNA cleavage complexes Start->M1 M2 Replication fork collision with stabilized complexes M1->M2 M3 Formation of double- strand breaks M2->M3 M4 Activation of DNA damage response pathways M3->M4 M5 Phosphorylation of ATM, ATR, H2AX, CHK1/2 M4->M5 M7 Apoptosis induction via mitochondrial pathway M4->M7 Alternative pathway M6 Cell cycle arrest (primarily S-phase) M5->M6 M6->M7 End Cell death M7->End

Diagram 2: Molecular mechanism of this compound-induced DNA damage and cellular response

References

Gimatecan-Induced S Phase Arrest: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan, a novel lipophilic camptothecin analog, exerts its antitumor activity through a well-defined mechanism that leads to the arrest of the cell cycle at the S phase. This process is initiated when this compound stabilizes the covalent complex between DNA Topoisomerase I (Topo I) and DNA, creating a "cleavable complex" [1] [2]. This complex is not inherently lethal; however, when a advancing DNA replication fork collides with it, it causes irreversible double-stranded DNA breaks [2].

In response to this damage, cancer cells activate a robust DNA damage checkpoint pathway. This is evidenced by the phosphorylation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), mediator proteins such as BRCA1 and γ-H2AX, and transducer proteins CHK1 and CHK2 [2]. The net effect of this signaling cascade is a potent intra-S-phase arrest, halting DNA synthesis to prevent the replication of damaged DNA [1] [2]. This arrest is further characterized by the enhanced expression of p21 and suppression of CDK2 and cyclin A [2]. If the damage is severe and cannot be repaired, this pathway can also lead to the initiation of apoptosis [2].

The following diagram illustrates this core signaling pathway:

G This compound This compound TopoI_Complex Stabilized Topo I-DNA Complex (Cleavable Complex) This compound->TopoI_Complex DNA_Break Irreversible DNA Double-Strand Breaks TopoI_Complex->DNA_Break DamageSensors DNA Damage Sensors (p-ATM, p-ATR) DNA_Break->DamageSensors Mediators Damage Mediators (p-BRCA1, γ-H2AX) DamageSensors->Mediators Transducers Checkpoint Transducers (p-CHK1, p-CHK2) Mediators->Transducers Effector Effector (p53) Transducers->Effector CellCycleArrest S-Phase Cell Cycle Arrest Effector->CellCycleArrest Apoptosis Apoptosis Effector->Apoptosis If damage persists

Key Experimental Evidence and Data

The tables below summarize the experimental evidence for this compound's effects across different cancer models.

Table 1: Antiproliferative Potency (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [2]

Cell Line This compound IC₅₀ (nM) Irinotecan IC₅₀ (nM)
EC-109 4.9 ± 0.47 8,140 ± 366
KYSE450 7.8 ± 0.35 11,330 ± 494
KYSE-140 12.7 ± 0.41 16,270 ± 1,089
KYSE-510 19.8 ± 0.29 26,850 ± 1,531
TE-1 32.5 ± 0.38 32,190 ± 1,711
TE-10 39.6 ± 0.32 37,680 ± 521

Table 2: In Vivo Antitumor Efficacy in Xenograft Models [1] [2]

Tumor Model Treatment Schedule Tumor Growth Inhibition (TGI) Key Observations
HT1376 (Bladder Carcinoma) 10 mg/kg, q4d x4 (oral) Significant growth inhibition Persistent S-phase arrest; no apoptosis detected [1]
ESCC PDX (Multiple cases) 1 mg/kg/day, 3 weeks (oral) 81% - 136% (vs. control) Superior to irinotecan; no significant body weight loss [2]

Core Experimental Workflow for Cell Cycle Analysis

The typical workflow for analyzing this compound-induced cell cycle arrest involves treating cells, followed by fixation, staining, and flow cytometric analysis. The general flow of a key experiment is outlined below.

G SeedCells Seed cancer cell lines (e.g., HT1376, MCR, Eca-109) Treat Treat with this compound (e.g., 0.003 - 0.03 µg/ml for 1-24 hrs) SeedCells->Treat Incubate Incubate in drug-free medium (up to 72 hours) Treat->Incubate Harvest Harvest and fix cells (Ice-cold 70% ethanol) Incubate->Harvest Stain Stain cellular DNA (Propidium Iodide + RNase) Harvest->Stain Analyze Flow Cytometry Analysis (Measure DNA content) Stain->Analyze Result Determine cell cycle phase distribution Analyze->Result

Pharmacokinetic Profile and Clinical Dosing

Early-phase clinical studies have established a pharmacokinetic profile that supports this compound's efficacy.

Table 3: Clinical Pharmacokinetics from a Phase I Study [3] [4]

Parameter Value (Mean ± SD) Note
Biological Half-life 77 ± 37 hours Allows for sustained exposure
Lactone Form in Plasma Almost entirely intact The pharmacologically active form
Peak Concentration (C~max~) at MTD* 67 - 82 ng/mL Measured after weekly doses
Trough Concentration at MTD* 15 ± 18 ng/mL Measured 7 days after dosing
Recommended Schedule Oral, once weekly for 3 weeks per 4-week cycle Well-tolerated regimen

MTD (Maximum Tolerated Dose) was determined to be 2.40 mg/m²/wk [3] [4].

Protocol Outline and Key Considerations

Based on the methodologies described in the literature, here is a generalized outline for a cell cycle analysis experiment.

Detailed Protocol: Analysis of S-Phase Arrest by Flow Cytometry

  • Cell Culture and Treatment:

    • Culture relevant cancer cell lines (e.g., HT1376, MCR, Eca-109) in appropriate medium supplemented with 10% fetal calf serum [1] [2].
    • Seed cells into plates and allow them to attach for 24 hours.
    • Prepare a stock solution of this compound in DMSO and dilute it in culture medium immediately before use. The final concentration of DMSO in the medium should be low (e.g., ≤0.1%) to avoid solvent toxicity [1].
    • Treatment: Expose cells to this compound. The cited studies used a range of concentrations (e.g., 0.003 µg/ml to 0.03 µg/ml) and exposure times from 1 hour to 24 hours [1] [2].
    • Post-Incubation: After drug exposure, replace the medium with drug-free fresh medium and continue incubation for up to 72 hours to observe the full development of cell cycle effects [1].
  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, wash twice with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol for at least 30 minutes on ice. Fixed cells can be stored at -20°C for several days [1].
  • DNA Staining:

    • Centrifuge the fixed cells to remove ethanol and resuspend the pellet in a staining solution containing propidium iodide (PI) (e.g., 20 µg/ml) and RNase (e.g., 10 kU/ml) to stain DNA and degrade RNA, respectively. Add a detergent like NP-40 (0.01%) to facilitate dye access. Incubate for at least 60 minutes in the dark [1].
  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer, collecting a minimum of 10,000 events per sample.
    • The DNA content, as indicated by PI fluorescence, is used to distinguish cells in different cell cycle phases (G0/G1, S, G2/M). A cell population with an increased proportion of DNA content between 2N (G1) and 4N (G2/M) indicates S-phase arrest.
    • Use analysis software (e.g., Modfit, FlowJo) to quantify the percentage of cells in each phase.

Key Insights for Researchers

  • Superior Potency: this compound demonstrates significantly higher potency than other camptothecins like topotecan and irinotecan, with IC₅₀ values in the nanomolar range [2].
  • Minimal Topo I Downregulation: A key feature of this compound is its limited downregulation of Topo I protein levels compared to topotecan, which may contribute to its sustained activity [1].
  • Activity in Slow-Growing Tumors: this compound shows efficacy in slowly proliferating tumor models, a setting where traditional camptothecins are often less effective [1].

References

Gimatecan-Induced Apoptosis: Application Notes for Flow Cytometry Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Gimatecan, a novel oral camptothecin analog, exerts potent antitumor effects by inhibiting topoisomerase I, causing DNA damage, and ultimately inducing apoptosis in cancer cells [1]. Detecting this apoptosis via flow cytometry is a crucial method for validating drug efficacy and understanding its mechanism of action. This document provides a detailed protocol and expected results for researchers investigating this compound's pro-apoptotic activity.

Expected Molecular Markers & Phenotypic Changes The following table summarizes key molecular and phenotypic changes in cells treated with this compound, as reported in preclinical studies.

Parameter Change Induced by this compound Experimental Model(s) Citation
Apoptosis Induction Increased apoptosis (via flow cytometry) Gastric cancer cell lines (SNU-1, HGC27, MGC803, NCI-N87) [2]
Caspase Activation Increase in cleaved-caspase 3 and cleaved-caspase 9 Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1]
Bcl-2 Family Proteins Increase in pro-apoptotic Bax; Decrease in anti-apoptotic Bcl-2 Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1]
DNA Damage Response Activation of phosphorylated ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53 Esophageal squamous cell carcinoma (ESCC) cell lines and xenografts [1]
Cell Cycle Arrest Induction of S-phase arrest Esophageal squamous cell carcinoma (ESCC) cell lines [1]
Pathway Modulation Suppression of pAKT and pERK; Activation of p-p38 and pJNK2 Gastric cancer cell lines and patient-derived xenografts [2] [3]

Detailed Experimental Protocol

1. Sample Preparation and Staining for Flow Cytometry

This protocol outlines the steps for detecting apoptosis in cells treated with this compound, based on the methods used in the cited research.

  • Cell Treatment: Treat your chosen cancer cell lines (e.g., gastric, esophageal) with this compound across a range of nanomolar concentrations (e.g., 0-1 µM) for 24-72 hours [2]. Include a negative control (vehicle, e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cell pellet once with cold Phosphate-Buffered Saline (PBS).
  • Apoptosis Staining: Resuspend the cell pellet in a 1X Annexin V Binding Buffer. Add PE-conjugated Annexin V and 7-AAD (7-Aminoactinomycin D) to the cell suspension [2]. Incubate for 15 minutes at room temperature in the dark.
  • Data Acquisition: Analyze the stained cells using a flow cytometer within 1 hour. A minimum of 10,000 events per sample is recommended for robust data.

2. Data Analysis and Gating Strategy

The analysis strategy below uses the Annexin V/7-AAD staining method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

G Start Start: All Acquired Events Gate1 Gate 1: Single Cells (FSC-A vs. FSC-H) Start->Gate1 Gate2 Gate 2: Live Cell Population (FSC vs. SSC) Gate1->Gate2 Quad1 Viable Cells (Annexin V⁻ / 7-AAD⁻) Gate2->Quad1 Quad2 Early Apoptotic (Annexin V⁺ / 7-AAD⁻) Gate2->Quad2 Quad3 Late Apoptotic (Annexin V⁺ / 7-AAD⁺) Gate2->Quad3 Quad4 Necrotic/Debris (Annexin V⁻ / 7-AAD⁺) Gate2->Quad4

  • Interpretation: this compound-treated samples should show a significant increase in the percentage of cells in the Early Apoptotic (Annexin V+/7-AAD-) and Late Apoptotic (Annexin V+/7-AAD+) quadrants compared to the vehicle control [2]. Data can be analyzed using software like FlowJo [1].

Mechanistic Pathway of this compound-Induced Apoptosis

The diagram below synthesizes information from multiple studies to illustrate the key signaling pathways through which this compound triggers apoptosis.

G This compound This compound TopoI Inhibits Topoisomerase I (Suppresses expression/function) This compound->TopoI DNADamage Causes DNA Damage TopoI->DNADamage DDR Activates DNA Damage Response (p-ATM, p-ATR, p-H2AX, p-p53) DNADamage->DDR SCycleArrest Induces S-phase Cell Cycle Arrest DDR->SCycleArrest Bax ↑ Bax DDR->Bax Bcl2 ↓ Bcl-2 DDR->Bcl2 AKT Suppresses p-AKT ERK Suppresses p-ERK p38 Activates p-p38 MAPK JNK Activates p-JNK2 Caspases Activates Caspase-9 and Caspase-3 Bax->Caspases Bcl2->Caspases Apoptosis APOPTOSIS Caspases->Apoptosis AKT->Caspases ERK->Caspases p38->Caspases JNK->Caspases

Key Considerations for Researchers

  • Correlative Western Blotting: For a comprehensive analysis, confirm flow cytometry results by probing for key apoptotic proteins like cleaved-caspase 3, cleaved-PARP, and shifts in Bax/Bcl-2 ratio via Western blot [1].
  • Context of Use: The provided protocol and expected outcomes are based on specific in vitro models. You should optimize drug concentration and treatment duration for your specific cell line.
  • Data Visualization: For complex flow cytometry data with high event counts, consider using contour plots to better visualize population densities and clustering [4] [5].

References

Comprehensive Application Notes and Protocols for Gimatecan Topoisomerase I Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gimatecan and Topoisomerase I Inhibition

This compound is a novel lipophilic camptothecin analog that demonstrates superior potency as a topoisomerase I (TopoI) inhibitor compared to earlier derivatives like irinotecan and topotecan. As a TopoI poison, this compound specifically stabilizes the covalent enzyme-DNA intermediate known as the cleavable complex, preventing DNA relegation and resulting in lethal double-stranded DNA breaks when replication forks collide with the stabilized complex [1] [2]. The molecular structure of this compound incorporates lipophilic substitutions at position C-7, which enhance cellular uptake and retention while maintaining a stable lactone ring configuration that resists enzymatic hydrolysis in physiological environments [1] [3]. These pharmacological advantages translate to potent antitumor activity across diverse preclinical models, including gastric cancer, esophageal squamous cell carcinoma, and hematological malignancies [4] [1] [5].

The mechanism of action of this compound follows the classic pattern of TopoI inhibitors but with enhanced efficiency. Topoisomerase I normally functions to relieve DNA supercoiling during replication and transcription by creating transient single-strand breaks via a tyrosine residue (Tyr723 in human TopoI) that forms a covalent bond with the 3'-end of the broken DNA [2]. This compound specifically targets this covalent intermediate, stabilizing the TopoI-DNA-drug ternary complex and preventing DNA religation [2]. The resulting persistent DNA breaks activate sophisticated cellular damage response pathways, including phosphorylation of ATM, ATR, CHK1, CHK2, and H2AX, ultimately leading to cell cycle arrest and apoptosis [1] [5].

Table 1: Key Advantages of this compound Over Conventional Camptothecins

Characteristic This compound Irinotecan/Topotecan
Chemical Stability Stable lactone ring (>85% in plasma) Rapid hydrolysis to carboxylate form
Cellular Uptake Enhanced due to lipophilicity Limited by hydrophilicity
TopoI-DNA Complex Stability Persistent cleavage complexes Rapidly reversible complexes
Administration Route Oral bioavailability Intravenous required
Cellular Retention Prolonged intracellular concentrations Rapid efflux
Drug Resistance Less susceptible to MDR transporters Substrate for ABC transporters

In Vitro Biochemical Assays for Topoisomerase I Inhibition

DNA Relaxation Assay

The DNA relaxation assay represents the fundamental method for evaluating TopoI catalytic inhibition and forms the basis for characterizing this compound's direct effects on enzyme function [6]. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form in the presence of active TopoI, which can be quantitatively assessed through gel electrophoresis.

Protocol:

  • Reaction Setup: Prepare a 20 μL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 μg/mL BSA, 200 ng of supercoiled pBR322 or similar plasmid DNA, and 2-10 units of purified human TopoI [6].
  • Drug Treatment: Add this compound at concentrations ranging from 1 nM to 1 μM, with irinotecan or topotecan as comparative controls. Include negative controls without drug and without enzyme.
  • Incubation: Conduct reactions at 37°C for 30 minutes.
  • Reaction Termination: Stop the reaction by adding 1% SDS or 0.5 mg/mL proteinase K, followed by incubation at 45°C for 30 minutes to digest the TopoI protein.
  • Analysis: Separate reaction products through 1% agarose gel electrophoresis in TBE buffer at 4V/cm for 2-3 hours. Visualize DNA using ethidium bromide or SYBR Gold staining and quantify band intensities using densitometry software.

Data Interpretation: In the absence of inhibitor, TopoI converts supercoiled DNA (Form I) to relaxed circular DNA (Form II). This compound's inhibitory activity is evidenced by dose-dependent retention of supercoiled DNA, with complete inhibition typically observed at nanomolar concentrations [1]. The IC₅₀ value for enzyme inhibition can be calculated from the concentration-response curve, with this compound typically demonstrating IC₅₀ values in the low nanomolar range, significantly lower than micromolar concentrations required for irinotecan [1].

TopoI-DNA Cleavage Complex Detection

The ICE (In Vivo Complex of Enzyme) assay provides a direct method to quantify the formation of covalent TopoI-DNA complexes stabilized by this compound [6] [2]. This technique exploits the differential buoyant density of protein-DNA complexes versus free protein or DNA.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., esophageal squamous cell carcinoma KYSE-450 or gastric cancer SNU-1) with this compound (1-100 nM) for 60-120 minutes.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a denaturing buffer containing 1.25% SDS, 5 mM EDTA, and 0.4 mg/mL sheared salmon sperm DNA.
  • Density Gradient Separation: Layer the lysate onto a preformed CsCl step gradient (1.5 mL each of 1.82, 1.72, and 1.50 g/mL CsCl in 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% Sarkosyl) and centrifuge at 165,000 × g for 20 hours at 20°C.
  • Fraction Collection: Collect 0.5 mL fractions from the top of the gradient.
  • Detection: Detect TopoI-DNA complexes in each fraction by dot-blot or slot-blot immunoassay using anti-TopoI antibodies, followed by chemiluminescent detection and quantification [6].

Alternative RADAR/ELISA Method: For higher throughput analysis, the RADAR (Rapid Approach to DNA Adduct Recovery) method can be employed, which utilizes chaotropic salts and detergent-based cell lysis followed by alcohol precipitation to enrich for TopoI-DNA complexes, which are then quantified by ELISA [6].

Cellular Assays for Antiproliferative and Mechanistic Effects

Cell Viability and Cytotoxicity Assays

Assessment of this compound's antiproliferative effects across various cancer cell models provides critical data for potency evaluation and mechanism validation. Standardized viability assays demonstrate the superior cytotoxicity of this compound compared to conventional TopoI inhibitors.

Protocol:

  • Cell Seeding: Plate cells (e.g., ESCC cell lines EC-109, KYSE450; gastric cancer lines SNU-1, HGC27; or leukemia models) in 96-well plates at densities of 3,000-5,000 cells/well and allow to adhere overnight [4] [1].
  • Drug Exposure: Treat cells with serial dilutions of this compound (0.001-1000 nM) for 48-72 hours. Include irinotecan or topotecan as comparators.
  • Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent or sulforhodamine B (SRB) solution and incubate for 1-4 hours according to manufacturer instructions.
  • Absorbance Measurement: Measure absorbance at 450 nm (CCK-8) or 565 nm (SRB) using a microplate spectrophotometer.
  • Data Analysis: Calculate percent viability relative to untreated controls and determine IC₅₀ values using four-parameter logistic regression [4] [1].

Table 2: Comparative IC₅₀ Values of this compound Across Cancer Cell Models

Cancer Type Cell Line This compound IC₅₀ (nM) Irinotecan IC₅₀ (nM) Fold Difference
Esophageal Squamous Cell Carcinoma EC-109 4.9 ± 0.47 8,140 ± 366 1,661x
KYSE-450 12.5 ± 0.85 16,350 ± 428 1,308x
KYSE-140 39.6 ± 0.32 37,680 ± 521 951x
Gastric Cancer SNU-1 8.3 ± 0.6 Not reported -
HGC27 15.2 ± 1.1 Not reported -
MGC803 22.4 ± 1.8 Not reported -
B-cell Precursor ALL Reh 0.9 ± 0.2 Not reported -
697 1.2 ± 0.3 Not reported -
Apoptosis and Cell Cycle Analysis

This compound induces DNA damage-mediated apoptosis through both intrinsic and extrinsic pathways, which can be quantified using flow cytometric methods.

Annexin V/Propidium Iodide Apoptosis Assay Protocol:

  • Cell Treatment: Treat cells with this compound at IC₅₀-IC₉₀ concentrations (1-100 nM) for 24-72 hours.
  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and centrifugation at 300 × g for 5 minutes.
  • Staining: Resuspend 1×10⁵ cells in 100 μL of binding buffer containing PE-annexin V and 7-AAD (or FITC-annexin V and propidium iodide) and incubate for 15 minutes at room temperature in the dark [4].
  • Flow Cytometry: Analyze samples within 1 hour using a flow cytometer with appropriate fluorescence channels (e.g., FL2 for PE, FL3 for 7-AAD). Collect at least 10,000 events per sample.
  • Data Interpretation: Identify viable cells (annexin V⁻/7-AAD⁻), early apoptotic (annexin V⁺/7-AAD⁻), late apoptotic (annexin V⁺/7-AAD⁺), and necrotic cells (annexin V⁻/7-AAD⁺) [4].

Cell Cycle Analysis Protocol:

  • Drug Treatment: Expose cells to this compound (1-100 nM) for 6-48 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol at -20°C for at least 2 hours.
  • Staining: Wash fixed cells with PBS and resuspend in staining solution containing propidium iodide (20 μg/mL), RNase A (10 kU/mL), and 0.01% NP-40 detergent.
  • Analysis: Incubate for 60 minutes in the dark and analyze DNA content by flow cytometry using the FL2 channel.
  • Cell Cycle Modeling: Determine the percentage of cells in G₀/G₁, S, and G₂/M phases using DNA modeling software such as ModFit [7].

This compound typically induces S-phase arrest followed by G₂/M accumulation, reflecting activation of DNA damage checkpoints in response to stabilized TopoI-DNA complexes [1] [7]. Western blot analysis of this compound-treated cells shows characteristic activation of DNA damage markers including phosphorylated H2AX (γ-H2AX), CHK1, CHK2, and p53, along with apoptotic markers such as cleaved PARP, cleaved caspase-3, and caspase-9 [1] [5].

In Vivo Efficacy and Pharmacodynamic Assessment

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models provide clinically relevant systems for evaluating this compound's antitumor efficacy and pharmacodynamic effects [4] [1]. These models maintain the histological and genetic characteristics of original human tumors, offering superior predictive value for clinical translation compared to conventional cell line-derived xenografts.

Protocol:

  • Xenograft Establishment: Implant fragments of human tumor tissues (e.g., gastric cancer, ESCC, or BCP-ALL PDXs) subcutaneously into the flanks of 6-8 week-old immunocompromised mice (NOD/SCID or NSG strains) [4] [1].
  • Randomization: When tumors reach 150-250 mm³, randomize animals into treatment groups (n=5-10/group) with similar mean tumor volumes.
  • Dosing Regimen: Administer this compound orally at 0.2 mg/kg daily for 5 consecutive days per week for 3 weeks. Include vehicle control and irinotecan (20 mg/kg weekly intraperitoneally) as comparator groups [4].
  • Monitoring: Measure tumor dimensions (length and width) 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²)/2. Record body weight simultaneously to monitor treatment-related toxicity.
  • Terminal Analysis: At study endpoint (typically when control tumors reach 1000-1500 mm³), euthanize animals and collect tumors for molecular analysis (Western blot, immunohistochemistry) [4].

Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI = [1 - (ΔT/ΔC)] × 100%, where ΔT and ΔC represent the changes in tumor volumes of treated and control groups, respectively. This compound typically produces TGI values of 80-136% in responsive PDX models, significantly superior to the 52-74% TGI observed with irinotecan [4] [1].

Pharmacodynamic Biomarker Assessment

Immunohistochemical analysis of xenograft tissues provides critical validation of this compound's mechanism of action and target engagement in vivo.

Protocol:

  • Tissue Processing: Following sacrifice, excise tumors and fix in 10% neutral buffered formalin for 24-48 hours at room temperature. Process through graded ethanol series, clear in xylene, and embed in paraffin.
  • Sectioning: Cut 4-μm thick sections using a microtome and mount on charged glass slides.
  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval in citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) using a pressure cooker or microwave.
  • Immunostaining: Block endogenous peroxidase activity with 3% H₂O₂, then incubate with primary antibodies against Ki-67 (proliferation marker), γ-H2AX (DNA damage), cleaved caspase-3 (apoptosis), or TopoI overnight at 4°C [4].
  • Detection: Apply appropriate HRP-conjugated secondary antibodies followed by DAB chromogen development. Counterstain with hematoxylin, dehydrate, and mount.
  • Scoring: Evaluate staining intensity and distribution by a pathologist blinded to treatment groups. For Ki-67, calculate the percentage of positive nuclei among total tumor cells [4].

This compound treatment typically results in significant reduction of Ki-67 proliferation index, elevated γ-H2AX foci, and increased cleaved caspase-3 compared to vehicle controls, confirming potent antiproliferative, DNA-damaging, and pro-apoptotic effects in vivo [4] [5].

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and molecular mechanisms underlying this compound activity, generated using Graphviz DOT language with specified color palette and contrast requirements.

G This compound This compound CellularUptake Cellular Uptake (Enhanced via lipophilicity) This compound->CellularUptake TopoIComplex Stabilized TopoI-DNA Cleavage Complex CellularUptake->TopoIComplex ReplicationCollision Replication Fork Collision TopoIComplex->ReplicationCollision DSBs Double-Strand DNA Breaks ReplicationCollision->DSBs DamageSignaling DNA Damage Signaling (ATM/ATR, CHK1/2, γ-H2AX) DSBs->DamageSignaling CellCycleArrest Cell Cycle Arrest (S-phase, G2/M) DamageSignaling->CellCycleArrest Apoptosis Apoptosis Activation (Caspase-3/9, PARP cleavage) CellCycleArrest->Apoptosis

Diagram 1: Molecular Mechanism of this compound-Mediated Cytotoxicity. This compound enters cells via enhanced lipophilic uptake, stabilizes TopoI-DNA cleavage complexes, and causes replication fork collision-dependent DNA double-strand breaks, activating damage signaling, cell cycle arrest, and apoptosis [1] [2] [5].

G SamplePreparation Sample Preparation (Treat cells with this compound) CellLysis Cell Lysis (Denaturing conditions) SamplePreparation->CellLysis GradientCentrifugation CsCl Density Gradient Centrifugation CellLysis->GradientCentrifugation RADAR RADAR/ELISA Alternative (Chaotropic lysis + precipitation) CellLysis->RADAR FractionCollection Fraction Collection GradientCentrifugation->FractionCollection Immunodetection Immunodetection (Anti-TopoI antibodies) FractionCollection->Immunodetection Quantification Complex Quantification (Chemiluminescence) Immunodetection->Quantification RADAR->Quantification

Diagram 2: ICE Assay Workflow for TopoI-DNA Complex Detection. The ICE assay protocol for quantifying this compound-stabilized TopoI-DNA covalent complexes, with the alternative RADAR/ELISA method shown in green [6] [2].

Key Findings and Technical Considerations

Critical Experimental Parameters

Successful evaluation of this compound's TopoI inhibition requires careful attention to several technical considerations:

  • Lactone Ring Stability: Although this compound exhibits greater lactone stability than earlier camptothecins, proper storage and handling are essential. Prepare stock solutions in DMSO (10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles and use within 6 months [4] [8].
  • Exposure Duration: this compound's effects are schedule-dependent due to its mechanism as a TopoI poison. Maintain continuous drug exposure for at least 24-48 hours in vitro to allow sufficient collision between replication forks and stabilized cleavage complexes [7].
  • Cell Density: Use exponentially growing cells at 60-80% confluence for all assays, as this compound's cytotoxicity is proliferation-dependent [4] [1].
  • Plasma Protein Binding: Account for potential protein binding effects in experimental design. This compound plasma levels correlate with alpha-1-acid glycoprotein (AGP) concentrations, which may influence drug availability [8].
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound TopoI Inhibition Assays

Problem Potential Cause Solution
Low potency in cellular assays Drug instability or degradation Freshly prepare dilutions from stable stock; verify lactone content by HPLC
High variability in PDX studies Inconsistent oral dosing or absorption Confirm dosing technique; consider pharmacodynamic monitoring
Weak DNA damage signal Insufficient drug exposure time Extend treatment duration to 48-72 hours; verify S-phase fraction
Inconsistent ICE assay results Incomplete cell lysis or complex disruption Optimize SDS concentration; include positive controls (known TopoI inhibitors)
High background in IHC Non-specific antibody binding Optimize antigen retrieval; include no-primary antibody controls

Conclusion

This compound represents a promising advancement in the development of TopoI inhibitors, with demonstrated superior potency over existing agents like irinotecan across diverse preclinical cancer models. The comprehensive assays and protocols described herein provide robust methods for evaluating its mechanism of action, cellular effects, and in vivo efficacy. Key advantages include its oral bioavailability, enhanced cellular accumulation, prolonged target engagement, and favorable toxicity profile with reduced cardiotoxicity compared to topoisomerase II inhibitors [5] [3]. These application notes should facilitate standardized assessment of this compound in both basic and translational research settings, supporting its continued development as a clinically valuable chemotherapeutic agent.

References

Gimatecan dosing schedule clinical translation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Schedules and Key Parameters

The table below summarizes the dosing schedules, key findings, and recommended paths for clinical translation from phase I studies.

Study Schedule Recommended Dose (mg/m² per cycle) Dose-Limiting Toxicity (DLT) Key Pharmacokinetic Findings Clinical Translation Insights
Daily x 5 days/week for 1-3 weeks [1] 4.5 - 6.4 (MTD varied by schedule duration) Myelosuppression (Thrombocytopenia) Half-life: ~77 hours; Significant drug accumulation with daily dosing [1] [2] Schedule-dependent tolerability; longer dosing durations allowed higher total cycle doses [1].
Once weekly for 3 weeks [3] 2.4 (MTD) Fatigue, Hyperbilirubinemia, Anorexia/Nausea [3] Provided continuous plasma exposure to the active lactone form [3] A less toxic alternative; suitable for sustained drug exposure [3].

Preclinical to Clinical Translation

Preclinical models, particularly human tumor xenografts in mice, provided the foundational rationale for gimatecan's clinical dosing strategy.

  • Efficacy of Prolonged Exposure: As an S-phase specific agent, this compound demonstrated superior efficacy in xenograft models with prolonged, low-dose daily treatments, which aligns with the clinical use of multi-day schedules [4].
  • Intermittent High-Dose Activity: Interestingly, preclinical studies also showed that high-dose intermittent schedules (e.g., every 8-10 days) could achieve complete tumor responses [4]. This suggests potential for alternative clinical schedules beyond daily dosing.
  • Intravenous Administration: While developed for oral use, preclinical data shows intravenous administration has high efficacy, indicating a potential alternative route to overcome intestinal transporter-mediated issues or for specific clinical needs [4].

Experimental Protocols for Dosing Studies

For researchers aiming to design studies on this compound dosing, the following protocols from preclinical and clinical research can serve as a guide.

Protocol 1: Oral Dosing Efficacy Study in Xenograft Models

This protocol is adapted from studies demonstrating high efficacy of oral this compound [4].

  • Formulation:
    • Dissolve this compound in DMSO to create a stock solution.
    • For administration, suspend the stock solution in sterile water to a final DMSO concentration of 10% [4].
  • Animal Model:
    • Use female athymic CD-1 nude mice.
    • Implant human tumor cells or fragments subcutaneously.
  • Dosing Schedule:
    • Begin treatment when tumors are palpable.
    • A common and effective regimen is daily oral administration for 5 consecutive days per week, for 1 to 3 weeks, repeating the cycle every 28 days [1] [4].
    • The Maximum Tolerated Dose (MTD) in mice for such schedules is typically in the range of 2-3 mg/kg when formulated with 10% DMSO [4].
  • Endpoint Analysis:
    • Measure tumor volumes bi-weekly using calipers.
    • Calculate key efficacy metrics: Tumor Volume Inhibition percentage (TVI%), Log10 Cell Kill (LCK), and Complete Regression (CR) rate [4].
    • Monitor animal body weight as an indicator of systemic toxicity.
Protocol 2: Clinical Pharmacokinetic Analysis

This protocol outlines the method for analyzing the unique pharmacokinetic profile of this compound in human patients, which is critical for dose schedule justification [2].

  • Sample Collection:
    • Collect blood plasma samples from patients enrolled in a clinical trial at multiple time points after a single oral dose (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
    • Also, collect a trough sample immediately before the next dose to assess accumulation.
  • Sample Processing:
    • Use High-Performance Liquid Chromatography (HPLC) with fluorimetric detection to quantify total this compound and its metabolite ST1698.
    • The method should differentiate between the pharmacologically active lactone form and the inactive carboxylate form [2].
  • Data Analysis:
    • Calculate pharmacokinetic parameters: maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~).
    • Investigate correlations between pharmacokinetic parameters and patient factors like α1-acid glycoprotein (AGP) plasma levels, a key source of inter-patient variability [2].

This compound Clinical Development Workflow

The following diagram maps the key stages and decision points in translating this compound dosing from preclinical research to clinical application, integrating modern development approaches like master protocols.

Start Preclinical PK/PD & Efficacy A Phase I: Establish MTD Start->A B Define Tolerability & Schedule A->B DLT: Thrombocytopenia C Characterize PK Profile A->C Long t½ = 77h Accumulation Observed D Master Protocol Strategy B->D C->D AGP levels drive variability E Phase II: Efficacy Expansion D->E Umbrella/Platform Trial F Confirm RP2D E->F RP2D: Prolonged Low-Dose Schedules End Phase III Pivotal Trial F->End

Key Considerations for Protocol Design

When designing future clinical trials for this compound, several factors are critical:

  • Leverage Master Protocols: For efficient development, consider umbrella trials (testing this compound in multiple tumor types) or platform trials (where this compound can be added or removed as a treatment arm based on ongoing results). This approach maximizes resources and accelerates validation [5] [6].
  • Account for AGP Variability: The high inter-patient variability in this compound exposure is correlated with plasma levels of α1-acid glycoprotein (AGP) [2]. Proactive monitoring of AGP may help in personalizing dosing or explaining variable responses.
  • Explore Alternative Schedules & Formulations: The promising preclinical efficacy of intravenous this compound suggests a potential path to overcome challenges of oral absorption or intolerance [4]. Further exploration of weekly or other intermittent schedules could also help mitigate cumulative toxicity while maintaining efficacy [3] [4].

References

Reducing Gimatecan inter-patient pharmacokinetic variability

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Managing Gimatecan PK Variability

The table below summarizes the core issue and recommended mitigation strategies based on clinical findings.

Problem Root Cause Evidence & Impact Recommended Action
High inter-patient variability in this compound exposure (AUC) [1] [2] Alpha-1-Acid Glycoprotein (AGP) plasma levels [1] [2] AGP plasma level and daily dose explain 85% of AUC variability [1] [2]. Inflammation increases AGP, which is a marker of this process [2]. Monitor AGP levels in patient plasma as a key covariate [1] [2].
Difficulty predicting drug exposure Long and variable half-life Mean half-life is 77 hours (range ~32-147 h), leading to 3-6 fold AUC increase after multiple dosing [1] [2] [3]. Conduct therapeutic drug monitoring (TDM) in later treatment cycles.
Uncertainty in pharmacological activity Lactone ring stability This compound is mainly present in plasma as the active lactone form (>85%) [1] [3], which is more stable than other camptothecins [1]. Confirm lactone percentage via specialized HPLC methods [1].

Frequently Asked Questions for Researchers

Q1: What is the primary driver of this compound's pharmacokinetic variability?

The primary driver is the plasma level of Alpha-1-Acid Glycoprotein (AGP), an acute-phase protein that increases during inflammation [1] [2]. Multivariate analysis of clinical data showed that the daily dose and AGP plasma levels together explain 85% of the variability in this compound exposure (AUC) [1] [2].

Q2: Should I be concerned about the lactone-to-carboxylate equilibrium with this compound?

Likely less so than with other camptothecins. This compound was specifically designed as a more lipophilic analog to stabilize the pharmacologically active lactone ring [1]. Clinical pharmacokinetic studies confirm that over 85% of this compound in plasma exists in the active lactone form [1] [3], which is a key advantage.

Q3: What are the key pharmacokinetic parameters I should reference?

Here is a summary of key parameters from clinical studies for your experimental design and modeling work [1] [2] [4]:

Parameter Value Note
Half-life (t₁/₂) 77 ± 30 hours Very long half-life, leads to drug accumulation [1] [2].
Oral Absorption Rapid Most patients reach Cmax within 4 hours [1].
Dose Adjustment Linear kinetics AUC increases proportionally with dose [1].
Metabolite (ST1698) Low exposure AUC is only 5-15% of the parent compound [2].
Q4: Does binding to AGP reduce this compound's tissue distribution?

Preclinical data suggests this may not be the primary mechanism. In mice, inducing inflammation (and thereby AGP) resulted in higher, not lower, this compound levels in tissues [2]. This indicates that the increased plasma levels in high-AGP states are not simply due to sequestration but may be related to other inflammation-associated processes. AGP may act more as a marker of an inflammatory state that affects pharmacokinetics [2].

Experimental Protocol: Assessing AGP Impact on this compound PK

This workflow outlines the key steps for designing experiments to investigate the relationship between AGP and this compound pharmacokinetics.

Start Study Design Step1 Subject Stratification (by baseline AGP levels) Start->Step1 Step2 This compound Administration (Oral, specified dose/schedule) Step1->Step2 Step3 Serial Blood Collection (Over multiple days) Step2->Step3 Step4 Plasma Processing & Analysis Step3->Step4 Step5 AGP Measurement (e.g., immunoassay) Step4->Step5 Step6 This compound Measurement (HPLC with fluorimetric detection) Step4->Step6 Step7 Data Analysis & Modeling Step5->Step7 Step6->Step7 End Establish PK/AGP Relationship Step7->End

Key Methodological Details:
  • AGP Measurement: Use a standard immunoassay (e.g., ELISA or nephelometry) to quantify AGP levels in patient plasma samples before treatment [1] [2].
  • This compound Quantification: Measure plasma concentrations of both the lactone and carboxylate forms using a validated HPLC method with fluorimetric detection [1]. This method is critical for accurately determining the levels of the active lactone species.
  • Data Analysis: Perform population pharmacokinetic (PopPK) modeling. Use a multivariate analysis to quantify the relationship between this compound exposure (AUC), dose, and AGP levels as a continuous covariate [1] [2]. Consider exploring Machine Learning (ML) approaches for automated PopPK model development to handle complex relationships more efficiently [5].

References

Managing Gimatecan hematological toxicity neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan & Neutropenia Overview

This compound is a novel, orally active camptothecin derivative and a potent topoisomerase I inhibitor [1] [2]. In clinical trials, myelosuppression, particularly neutropenia, is its main dose-limiting toxicity [1] [2].

The table below summarizes the key hematological toxicities observed in a phase II study involving 69 patients with recurrent ovarian cancer:

Toxicity Type Grade 4 Severity (Percentage of Patients)
Neutropenia 17.4% [1]
Thrombocytopenia 7.2% [1]

This study confirmed that neutropenia was the most significant hematological adverse event, while non-hematological toxicities like diarrhea were generally mild [1].

Mechanism of Toxicity & Research Workflow

This compound causes neutropenia primarily through dose-dependent suppression of bone marrow myeloid progenitor cells, a common mechanism for cytotoxic chemotherapies [3] [4]. Unlike idiosyncratic drug reactions, this toxicity is predictable and related to the drug's mechanism of action: by inhibiting topoisomerase I and causing persistent DNA damage, it preferentially affects rapidly dividing cells like those in the bone marrow [2] [5].

The typical research and management workflow for this toxicity involves a cycle of monitoring, action, and analysis, which can be visualized as follows:

gimatecan_workflow Monitor Monitor Act Act Monitor->Act Threshold Breached Analyze Analyze Act->Analyze Intervention Applied Analyze->Monitor Protocol Refined

Guidance for Monitoring & Management

Based on general principles for managing chemotherapy-induced neutropenia and the specific data from the this compound trial, here are key considerations for your research protocols.

Monitoring and Assessment
  • Frequency: Monitor complete blood counts (CBC) with differential before each treatment cycle and regularly throughout the cycle [1] [6].
  • Grading: Grade neutropenia according to standard criteria (e.g., NCI Common Toxicity Criteria). Severe neutropenia is defined as an Absolute Neutrophil Count (ANC) < 500 cells/μL [3].
  • Action Thresholds: The referenced phase II study implemented dose reductions (from 4.0 mg/m²/cycle to 3.2 mg/m²/cycle) based on the worst hematological toxicity from the previous cycle [1].
Management Strategies
  • Dose Modification: The primary clinical strategy for managing this compound-induced neutropenia is dose reduction or delay [1].
  • Growth Factor Support: The use of granulocyte colony-stimulating factors (G-CSF), such as filgrastim or pegfilgrastim, should be considered per established American Society of Clinical Oncology (ASCO) guidelines to prevent or treat neutropenia, especially in cases of febrile neutropenia or prolonged neutropenia [1] [4].
  • Infection Control: Implement strict protocols for infection prevention, as severe neutropenia significantly increases infection risk. Educate researchers and clinical staff to recognize signs of infection (e.g., fever) [3] [6] [4].

Future Research & Protocol Gaps

The available data confirms this compound-induced neutropenia is manageable through dose adjustment [1]. For your troubleshooting guides, you can structure the response to this issue around the workflow above:

  • Monitor: Implement strict CBC monitoring schedules.
  • Act: Define clear, tiered action plans for different neutropenia grades (e.g., dose delay, dose reduction, G-CSF administration).
  • Analyze: Document patient outcomes and adjust institutional protocols based on aggregated data.

References

Gimatecan combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan Single-Agent Toxicity Profile & Dosing

The table below summarizes the key toxicities and dosing from two clinical studies. Myelosuppression is the primary dose-limiting toxicity.

Trial Design Established MTD & Schedule Most Common DLTs Other Notable Toxicities Dose Modification Guidelines

| Phase I (Advanced Solid Tumors) [1] • Orally, once/week for 3 weeks, every 4 weeks. | MTD: 2.40 mg/m²/week [1] DLT at 3.20 mg/m²/week. [1] | • Fatigue (Grade 3-4) [1] • Hyperbilirubinemia (Grade 2) [1] • Anorexia & Nausea [1] | • Anemia [1] • Neutropenia [1] • Nausea & Vomiting [1] | N/A (Dose-escalation study) | | Phase II (Recurrent Ovarian Cancer) [2] [3] • 0.8 mg/m²/day, Days 1-5, every 28 days. | Total Dose: 4.0 mg/m²/cycle [2] [3] | • Neutropenia (Grade 4): 17.4% of pts [2] [3]Thrombocytopenia (Grade 4): 7.2% of pts [2] [3] | • Asthenia & Fatigue (All ≤ Grade 2) [2] [3] • Diarrhea (No Grade 4 reported) [2] [3] | • Dose reduction: 4.0 mg/m² → 3.2 mg/m²/cycle based on worst previous cycle toxicity. [2] |

Protocol for a Preclinical Combination Therapy Study

While clinical data on combinations is limited, one study explored this compound with Oblimersen (a Bcl-2 antisense oligonucleotide). The workflow below outlines the experimental design and key findings.

G cluster_mechanism Scientific Rationale cluster_in_vivo In Vivo Experimental Workflow cluster_findings Key Findings & Conclusion start Study: this compound + Oblimersen in Human Melanoma Xenografts ratio Bcl-2 protein implicated in intrinsic chemo-resistance of melanoma start->ratio goal Oblimersen degrades Bcl-2 mRNA, potentially sensitizing cells to this compound start->goal step1 1. Use melanoma xenografts with different Bcl-2 levels ratio->step1 goal->step1 step2 2. Administer combination therapy: • this compound • Oblimersen (Anti-Bcl-2) step1->step2 step3 3. Monitor outcomes: • Tumor growth inhibition • Time to tumor regrowth • Animal body weight (toxicity) step2->step3 find1 • Oblimersen alone: modest activity • Combination: significant therapeutic advantage • Enhanced efficacy at well-tolerated doses step3->find1 find2 Conclusion: Supports therapeutic potential of the combination for melanoma find1->find2

Based on this study, here are the key methodological details [4]:

  • Combination Agent: Oblimersen, a Bcl-2 antisense oligonucleotide.
  • Proposed Mechanism: Oblimersen targets and degrades Bcl-2 mRNA, reducing levels of the anti-apoptotic Bcl-2 protein. This is hypothesized to lower the intrinsic resistance of cancer cells to chemotherapy, thereby enhancing the cell-killing effect (apoptosis) induced by this compound.
  • Dosing Relationship: The enhancement of this compound's antitumor activity and the occurrence of toxicity by Oblimersen were found to be dose-dependent.
  • Tolerability: The combination produced a significant therapeutic advantage at doses that were reported to be "well tolerated."

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the pharmacokinetic profile of this compound that influences its dosing and toxicity? this compound has a very long apparent half-life (mean of ~77-90 hours) and exists in plasma almost entirely in the pharmacologically active lactone form. This leads to plasma drug accumulation with frequent dosing and provides continuous exposure to the active drug, which is a key consideration for its efficacy and toxicity profile [1] [2].

Q2: Are there any specific drug interactions to consider when designing combination studies? Yes. Medications that are substrates or inducers of cytochrome P450 enzymes, particularly CYP3A4, may alter the clearance of this compound. For example, enzyme-inducing anticonvulsants (e.g., phenytoin, carbamazepine, phenobarbital) are prohibited in clinical trials with this compound due to their potential to reduce its efficacy [2].

Q3: Based on preclinical data, in which cancer types is this compound most promising? Preclinical studies have shown significant antitumor efficacy for this compound in various models beyond the clinical trials mentioned, including:

  • Esophageal Squamous Cell Carcinoma (ESCC): Showing superior efficacy compared to irinotecan [5].
  • Hepatocellular Carcinoma (HCC): Demonstrating significant antitumor effects in mouse xenograft models [6].
  • Acute Lymphoblastic Leukemia (BCP-ALL): Exhibiting exceptional potency and selectivity in preclinical models [7].

References

Overcoming Gimatecan gastrointestinal absorption issues

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan's Oral Profile and Absorption Challenges

The core information available to researchers about this compound's absorption is summarized in the table below.

Aspect Description
Administration Route Oral [1]
Design Rationale Lipophilic analog; enhanced rapid agent intake and stable drug interactions with intracellular targets [1]
Primary Challenge Instability of the camptothecin lactone ring under physiological pH, leading to inactive carboxylate form and low bioavailability [2]
Documented Strength Exhibited superior antitumor efficacy compared to irinotecan in preclinical ESCC models [1]

Proposed Strategies for Formulation Scientists

To overcome the inherent challenges of the camptothecin (CPT) core, recent research has focused on advanced formulation and chemical strategies. The following diagram illustrates the main strategic approaches.

Start This compound Absorption Challenge Nano Nanoparticle Delivery Systems Start->Nano Lipid Lipid-Based Systems Start->Lipid Conjugate Prodrug Conjugation Start->Conjugate Analog Structural Analogs Start->Analog NanoDesc Goal: Encapsulate drug to protect lactone ring Examples: Nanoemulsions, Liposomes Nano->NanoDesc LipidDesc Goal: Enhance solubility and absorption Examples: Self-Emulsifying Drug Delivery Systems (SNEDDS) Lipid->LipidDesc ConjugateDesc Goal: Improve solubility and targetability Examples: Linkage to peptides, sugars, or other active molecules Conjugate->ConjugateDesc AnalogDesc Goal: Intrinsically better stability and solubility Example: this compound itself is a lipophilic analog Analog->AnalogDesc

These strategies aim to protect the drug's active form and enhance its delivery:

  • Nanoparticle Delivery Systems: Nanoemulsions and liposomes can shield this compound from the aqueous environment in the GI tract, preventing the hydrolysis of its critical lactone ring [2].
  • Lipid-Based Systems: Formulations like Self-Emulsifying Drug Delivery Systems (SNEDDS) are particularly promising for lipophilic drugs like this compound, as they can enhance solubility and absorption [2].
  • Prodrug Conjugation: Modifying the drug's structure by conjugating it with other molecules can improve solubility and reduce toxicity. For instance, linking camptothecin to compounds like biotin, oligopeptides, or sugars has shown promise in research [3].
  • Developing New Analogs: The creation of this compound itself followed this principle. Continued exploration of novel camptothecin analogs with more stable structures and favorable lipophilicity is a fundamental approach [1] [3].

Research and Development Workflow

For scientists developing formulations for this compound or similar compounds, the process involves a cycle of design, testing, and refinement. The workflow can be conceptualized as follows.

Define Define Target Product Profile Design Design Formulation/Prodrug Define->Design Iterate InVitro In-Vitro Testing Design->InVitro Iterate InVivo In-Vivo PK/PD Studies InVitro->InVivo Iterate Analyze Analyze Data & Refine InVivo->Analyze Iterate Analyze->Design Iterate

Frequently Asked Questions (FAQs)

Q1: Why is the lactone ring so critical for this compound's activity? A1: The closed lactone ring is essential for binding to the Topoisomerase I-DNA complex, which is its mechanism of action. When the ring opens in a higher pH environment, the resulting carboxylate form has a 90% reduction in biological activity and binds more strongly to serum albumin, reducing its efficacy [2].

Q2: this compound is already an oral drug. What absorption issues remain? A2: While this compound was designed as an improved oral analog, its core camptothecin structure remains vulnerable. The key issues are ensuring consistent lactone ring stability throughout the GI tract and achieving reliable, high oral bioavailability to reduce dosage and variability [1] [2]. Formulation work aims to make its performance more robust.

Q3: What in-vitro models are used to study these absorption challenges? A3: While the search results do not specify models for this compound itself, general approaches include:

  • Caco-2 cell monolayers to model intestinal permeability.
  • Simulated gastric and intestinal fluids to study pH-dependent lactone ring stability and dissolution.
  • Plasma protein binding assays to determine the ratio of active lactone to inactive carboxylate form.

References

Validated HPLC Method for Gimatecan in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the parameters and results for a validated HPLC method with fluorimetric detection for determining Gimatecan and its metabolite in human plasma [1] [2] [3].

Validation Parameter Results for this compound (ST1481) & Metabolite (ST1698)
Analytical Technique Reverse-Phase HPLC with on-line solid-phase extraction (SPE) and fluorimetric detection [1] [2]
Detection Wavelengths Fluorescence detection (specific wavelengths not detailed in abstracts) [1]
Chromatography Isocratic elution [1] [2]
Limit of Quantification (LOQ) 0.25 ng/mL for both ST1481 and ST1698 [1] [3]

| Calibration Range | Low Range: 0.25 - 25 ng/mL [1] High Range (for ST1481): 5 - 200 ng/mL [1] [2] | | Accuracy | < 4.7% (deviation from true value) [1] [3] | | Precision | 1.2 - 4.3% (Relative Standard Deviation, RSD) [1] [3] | | Extraction Recovery | 62.8% - 71.1% [1] [3] | | Lactone Form Stability | 80-100% of total this compound remained in the active lactone form under neutral analytical conditions [1] [2] |

Troubleshooting Guide: Common HPLC Issues & Solutions

Here are some specific issues you might encounter when setting up and running the this compound assay, with practical solutions.

Issue Potential Cause Recommended Solution
Low Recovery Rate Inefficient on-line SPE process or protein precipitation [4]. Verify and optimize the on-line SPE conditions (e.g., cartridge type, loading solvent, washing steps). Ensure complete protein precipitation and test different organic solvents (e.g., methanol) [4].
Poor Precision (High RSD) Inconsistent sample handling or injection [5]. Strictly control sample preparation timing and temperature. Use an internal standard (e.g., 20-O-Butyryl-camptothecin) to correct for procedural variances [2] [5].
Low Lactone Form Percentage Hydrolysis of the active lactone ring to inactive carboxylate [6] [7]. Process samples under neutral pH conditions and at low temperatures. Use amber vials and minimize exposure to light to prevent photo-degradation [2] [4].
Unexpected High Plasma Concentrations Saturation of detector or calibration range mismatch [1]. Validate and use an extended calibration curve (e.g., 5-200 ng/mL). Ensure sample concentrations fall within the linear range of the calibrated method [1] [2].
Irreproducible Chromatography Degradation of analytical column or mobile phase inconsistency. Use a guard column. Regularly prepare fresh mobile phase and condition the column thoroughly. Establish robust system suitability tests (SST) to verify performance before sample runs [5].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fluorimetric detection for this compound analysis? Fluorimetric detection offers high sensitivity and selectivity for camptothecin analogs like this compound, which are naturally fluorescent. This is essential for achieving the very low Limit of Quantification (LOQ) of 0.25 ng/mL required for pharmacokinetic studies, where drug concentrations in plasma can be extremely low [1] [4].

Q2: How does the lipophilicity of this compound affect the analytical method? this compound is a lipophilic analog designed for better cellular uptake and lactone ring stability. This property means it can partition into red blood cell membranes in whole blood. If you are analyzing plasma, it is crucial to ensure that the sample preparation (like protein precipitation with methanol) effectively releases the drug from cellular components to achieve accurate and reproducible results [8] [4].

Q3: What are the key parameters to validate for a stability-indicating HPLC method? For a method to be considered stability-indicating, you must demonstrate Specificity (ability to separate the API from impurities and degradants), Accuracy, Precision, and Robustness. A core requirement is proving the method can detect and quantify the active ingredient without interference from degradation products, typically through forced degradation studies [5].

Experimental Protocol Overview

The following diagram outlines the core workflow for sample preparation and analysis based on the validated method.

G Human Plasma Sample Human Plasma Sample Lyse Red Blood Cells Lyse Red Blood Cells Human Plasma Sample->Lyse Red Blood Cells Deproteinize with Methanol Deproteinize with Methanol Lyse Red Blood Cells->Deproteinize with Methanol Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Deproteinize with Methanol->Centrifuge & Collect Supernatant On-line Solid Phase Extraction (SPE) On-line Solid Phase Extraction (SPE) Centrifuge & Collect Supernatant->On-line Solid Phase Extraction (SPE) Isocratic HPLC Separation Isocratic HPLC Separation On-line Solid Phase Extraction (SPE)->Isocratic HPLC Separation Fluorimetric Detection Fluorimetric Detection Isocratic HPLC Separation->Fluorimetric Detection Data Analysis (Lactone vs. Total) Data Analysis (Lactone vs. Total) Fluorimetric Detection->Data Analysis (Lactone vs. Total) Key Considerations Key Considerations Process in Amber Vials\n(Protect from Light) Process in Amber Vials (Protect from Light) Key Considerations->Process in Amber Vials\n(Protect from Light) Maintain Neutral pH\n(Stabilize Lactone) Maintain Neutral pH (Stabilize Lactone) Key Considerations->Maintain Neutral pH\n(Stabilize Lactone) Use Internal Standard\n(20-O-Butyryl-camptothecin) Use Internal Standard (20-O-Butyryl-camptothecin) Key Considerations->Use Internal Standard\n(20-O-Butyryl-camptothecin)

References

Quantitative Comparison of Antitumor Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing gimatecan and irinotecan.

Metric This compound Irinotecan Experimental Model Citation
In Vitro Potency (IC₅₀) 4.9 - 39.6 nM 8,140 - 37,680 nM ESCC cell lines (e.g., EC-109, KYSE450) [1] [1]
In Vivo Efficacy (Tumor Growth Inhibition) 81% - 136% TGI (in PDX models) 52% - 74% TGI (in xenograft/PDX models) ESCC cell-line derived xenografts & Patient-Derived Xenografts (PDX) [1] [1]
Topoisomerase I Inhibition Inhibition at nanomolar (nM) concentrations Inhibition required micromolar (μM) concentrations DNA relaxation assay in Eca-109 and KYSE-450 cells [1] [1]
Effect on Topoisomerase I Protein Level Significantly decreased expression Lesser impact on expression Western blot in ESCC cell lines and tumor tissues [1] [1]
Primary Cell Cycle Arrest S-phase arrest [1] S-phase arrest [1] Flow cytometry analysis in ESCC cell lines [1] [1]

Detailed Experimental Protocols

The key experiments cited above were conducted using the following standardized methodologies:

  • In Vitro Cell Viability (IC₅₀) Assay: ESCC cell lines were treated with gradient dilutions of this compound or irinotecan for 48 hours. Cell viability was measured using standardized assays (like MTT or CCK-8), and IC₅₀ values (the drug concentration that inhibits 50% of cell growth) were calculated from the dose-response curves [1] [2].
  • In Vivo Xenograft/PDX Models:
    • Models Used: Immunodeficient mice were implanted with either ESCC cell lines (cell line-derived xenografts) or tumor tissue from ESCC patients (Patient-Derived Xenografts, PDX) [1].
    • Dosing: Mice were treated with the drugs or a control for 3 weeks.
    • Efficacy Measurement: Tumor growth was monitored, and the percentage of Tumor Growth Inhibition (TGI) was calculated by comparing tumor volumes in treated versus control groups [1].
  • DNA Relaxation Assay (Topoisomerase I Activity): Nuclear extracts from treated cells were incubated with supercoiled plasmid DNA. The reaction products were analyzed by gel electrophoresis. Active topoisomerase I relaxes supercoiled DNA; inhibition by the drug results in the retention of the supercoiled form [1] [2].
  • Western Blotting: Protein lysates from treated cells or tumor tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., topoisomerase I, γ-H2AX, cleaved caspases). This allows for the detection of protein expression levels and post-translational modifications (like phosphorylation) that indicate activity [1] [2].
  • Cell Cycle and Apoptosis Analysis:
    • Cell Cycle: Treated cells were stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1] [2].
    • Apoptosis: Induction of programmed cell death was assessed by measuring the levels of key apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3/9) via Western blot [1].

Mechanism of Action and Signaling Pathway

This compound and irinotecan both target DNA topoisomerase I, but this compound induces a more potent and sustained effect. The diagram below illustrates the key mechanistic pathway through which this compound exerts its antitumor activity.

G This compound This compound TOP1_DNA TOP1-DNA Cleavable Complex This compound->TOP1_DNA  Stabilizes DNA_damage DNA Double-Strand Breaks TOP1_DNA->DNA_damage  Replication Fork Collision Sensor_activation DNA Damage Sensor Activation (ATM, ATR) DNA_damage->Sensor_activation Apoptosis Apoptosis DNA_damage->Apoptosis Mediator_activation Mediator Activation (BRCA1, γ-H2AX) Sensor_activation->Mediator_activation Transducer_activation Transducer Activation (CHK1, CHK2) Mediator_activation->Transducer_activation p53_activation Effector Activation (p53) Transducer_activation->p53_activation p53_activation->Apoptosis p21 p21 Induction p53_activation->p21 Bax ↑ Pro-apoptotic (Bax) p53_activation->Bax Cell_cycle_arrest S-Phase Cell Cycle Arrest Cell_cycle_arrest->Apoptosis p21->Cell_cycle_arrest p21->Apoptosis CDK2_CyclinA Suppression of CDK2/Cyclin A p21->CDK2_CyclinA CDK2_CyclinA->Cell_cycle_arrest Caspases Caspase-3/9 Activation Bax->Caspases Caspases->Apoptosis Bcl2 ↓ Anti-apoptotic (Bcl-2) Bcl2->Apoptosis

Diagram: this compound-Induced DNA Damage and Apoptosis Pathway. This pathway illustrates how this compound stabilizes the Topoisomerase I (TOP1)-DNA complex, leading to irreversible DNA damage during replication. This triggers a robust DNA damage response (DDR) involving sensors (ATM, ATR), mediators (BRCA1, γ-H2AX), and transducers (CHK1, CHK2), ultimately activating the p53 effector. p53 activation results in S-phase cell cycle arrest (via p21 induction and suppression of CDK2/Cyclin A) and promotes mitochondrial apoptosis (via Bax upregulation, Bcl-2 downregulation, and caspase activation) [1].

Key Insights for Drug Development

  • Overcoming Formulation Challenges: While this compound was developed for oral administration due to its lipophilicity, research indicates that an intravenous (IV) formulation could further exploit its therapeutic potential. IV administration in mouse models showed high efficacy in refractory tumors, including an orthotopic brain tumor model, suggesting a path to overcome limitations of oral bioavailability [3].
  • Distinct Profile from Other Derivatives: The superior efficacy of this compound appears distinct from other novel camptothecin analogs. For example, another derivative, ZBH-01, was reported to cause G0/G1 phase arrest in colon cancer cells, unlike the S-phase arrest induced by both this compound and irinotecan [2]. This highlights the importance of subtle structural differences in determining the biological response.

References

Gimatecan vs topotecan neuroblastoma activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity and Potency Comparison

The table below summarizes key quantitative data from a comparative in vitro study on human neuroblastoma cell lines [1] [2].

Parameter Gimatecan Topotecan SN38 (Active metabolite of Irinotecan)
Relative Cytotoxic Potency (Clonogenic Assay) Up to 40-fold more potent than topotecan [1] Baseline (1x) 1.4 to 4-fold less potent than this compound [1]
Intracellular Accumulation Lowest Higher than this compound Intermediate [1] [2]
DNA Damage Efficiency (Comet Assay) Highest number of DNA strand breaks Lower than this compound Lower than this compound [1]
Ability to overcome MDR/BCRP resistance Yes (Lacks cross-resistance) No Information not available in study [2]

Experimental Data and Protocols

The superior activity of this compound is supported by the following key experiments.

  • Drug Sensitivity and Clonogenic Survival Assay

    • Objective: To compare the cytotoxic effects of this compound, topotecan, and SN38 on neuroblastoma cell lines.
    • Methodology: Neuroblastoma cells were treated with the drugs for a specified duration (e.g., 1-hour or continuous exposure). After treatment, cells were washed and allowed to form colonies in a drug-free medium for 7-14 days. The resulting colonies were stained and counted. The concentration causing a 50% reduction in colony formation (IC₅₀) was calculated to determine relative potency [1] [2].
    • Key Finding: Despite having the lowest intracellular drug accumulation, this compound was the most potent agent, causing up to 40 times more cell death than topotecan. This suggests its effect is due to highly efficient target engagement rather than simply high intracellular concentration [1] [2].
  • Assessment of DNA Damage (Comet Assay)

    • Objective: To evaluate and quantify the DNA strand breaks induced by the different camptothecins.
    • Methodology: Treated cells (or isolated nuclei) were embedded in agarose on a microscope slide and subjected to electrophoresis. Under an electric field, fragmented DNA (from strand breaks) migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the tail length and intensity [1] [2].
    • Key Finding: this compound caused a significantly higher number of DNA strand breaks compared to topotecan and SN38 at equipotent doses. This indicates that this compound forms more stable and/or numerous ternary complexes (drug-topoisomerase I-DNA), leading to more effective conversion of these complexes into lethal DNA damage [1].

Mechanisms of Action

This compound's enhanced efficacy is attributed to its distinct chemical properties and mechanism at the molecular level. The following diagram illustrates the shared pathway of topoisomerase I inhibition and the key differentiators for this compound.

G Mechanism of Camptothecins in Neuroblastoma cluster_0 This compound Advantages CPTs Camptothecin Analogs (this compound, Topotecan, SN38) TopoI Topoisomerase I (TopoI) CPTs->TopoI Binds to Complex Stabilized Ternary Complex (TopoI - Drug - DNA) TopoI->Complex Stabilizes Cleavable DSB Irreversible Double-Strand DNA Break Complex->DSB Replisome Replication Fork (Replisome) Replisome->Complex Collision with Outcome Cell Cycle Arrest (S/G2-M) & Apoptosis DSB->Outcome G1 Lipophilic Structure G2 Stable Lactone Ring G3 Overcomes MDR/BCRP Resistance G4 More Stable/Persistent Ternary Complexes G4->Complex Results in

As the diagram shows, while all camptothecins share the core mechanism of stabilizing the Topoisomerase I-DNA complex, this compound's unique properties make it more effective [2].

  • Lipophilic Nature and Oral Bioavailability: this compound was rationally designed as a lipophilic analog (7-t-butoxyiminomethylcamptothecin), which enhances its cellular uptake and stabilizes its active lactone ring form in the bloodstream. This overcomes a major limitation of conventional camptothecins like topotecan, whose lactone ring is prone to hydrolysis into a less active form [2].
  • Ability to Overcome Resistance: A critical advantage of this compound is its ability to retain efficacy in neuroblastoma models expressing the Multidrug Resistance (MDR) phenotype or the Breast Cancer Resistance Protein (BCRP), which often confer resistance to other camptothecins like topotecan [2].

Conclusion for Research and Development

The available clinical data for topotecan in neuroblastoma shows variable results, often requiring combination with other agents like cyclophosphamide and sometimes leading to dose-limiting toxicity [2] [3]. This compound's oral bioavailability and favorable preclinical profile warrant further investigation in clinical settings for high-risk and relapsed/refractory neuroblastoma.

References

Gimatecan vs SN38 cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison (IC₅₀)

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Gimatecan and SN-38 from key studies. Lower IC₅₀ values indicate higher potency.

Cancer Type Cell Line/Model This compound IC₅₀ SN-38 IC₅₀ Reference
Esophageal Squamous Cell Carcinoma (ESCC) KYSE-450 39.6 ± 0.32 nM 37,680 ± 521 nM [1]
Esophageal Squamous Cell Carcinoma (ESCC) EC-109 4.9 ± 0.47 nM 8,140 ± 366 nM [1]
Neuroblastoma IMR-32 13 nM 46 nM [2]
Neuroblastoma LAN-5 5 nM 18 nM [2]
Colorectal Adenocarcinoma HT-29 56 nM Information missing [3]
Lung Cancer NCI-H460 15 nM Information missing [3]

Detailed Experimental Context

For a full interpretation of the data, the key experimental methodologies and contexts are outlined below.

  • ESCC Study (2018): This study directly compared the proliferation inhibition of this compound and irinotecan (SN-38 is the active metabolite of irinotecan) after a 48-hour exposure. The results showed that this compound was effective at nanomolar (nM) concentrations, while irinotecan (and by extension, SN-38) was only effective at micromolar (μM) concentrations, making this compound nearly 1,000 times more potent in some cell lines [1].
  • Neuroblastoma Study (2005): This earlier study exposed neuroblastoma cell lines to the drugs for only one hour to simulate brief plasma exposure. Despite the short duration, this compound was consistently 3 to 4 times more potent than SN-38 in inhibiting cell growth [2].
  • Other Cancer Models: this compound's superior potency is not limited to ESCC and neuroblastoma. Significant activity has also been demonstrated in preclinical models of gastric cancer [4] [5] and human bladder cancer [3].

Mechanisms of Action and Experimental Protocols

The superior cytotoxicity of this compound is attributed to its enhanced chemical properties and its profound effects on cancer cell biology.

Shared Mechanism of Action

Both this compound and SN-38 are topoisomerase I (Topo I) inhibitors [3] [6]. They function by stabilizing the transient "cleavable complex" between Topo I and DNA. When a replication fork collides with this stabilized complex, it causes irreversible double-strand DNA breaks, leading to cell death [1] [7].

This compound's Enhanced Properties

This compound is a novel lipophilic camptothecin analogue rationally designed to overcome the limitations of earlier drugs like irinotecan and topotecan [2] [8]. Its key advantages include:

  • Lipophilic nature: Promotes better cellular uptake and accumulation [2] [1].
  • Stable drug-target interactions: Leads to more persistent inhibition [2].
  • Oral bioavailability: Allows for oral administration, which is a clinical advantage [3].
Key Experimental Protocols from the Literature

For researchers seeking to replicate or understand these findings, here are summaries of the core methodologies used in the cited studies.

  • Cell Viability/Proliferation Assay (MTT/XTT)

    • Purpose: To determine the IC₅₀ values for cytotoxicity.
    • Typical Protocol: Cells are plated and treated with a range of drug concentrations for a set period (e.g., 48 hours). A tetrazolium dye (MTT/XTT) is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance is measured, and the IC₅₀ is calculated from the dose-response curve [1] [5].
  • DNA Relaxation Assay (Topo I Activity)

    • Purpose: To assess the functional inhibition of Topo I enzyme.
    • Typical Protocol: Plasmid DNA is incubated with Topo I enzyme in the presence or absence of the drug. Topo I normally relaxes supercoiled DNA. If the drug inhibits Topo I, the DNA remains in its supercoiled state. The DNA forms are then separated and visualized using agarose gel electrophoresis [1].
  • Western Blot Analysis

    • Purpose: To detect changes in protein expression and phosphorylation (activation) in signaling pathways.
    • Typical Protocol: Proteins are extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with specific antibodies against target proteins (e.g., Topo I, γ-H2AX, p-ATM, p-CHK2, cleaved caspase-3) and a chemiluminescent signal is detected [1] [5].
  • Flow Cytometry for Cell Cycle and Apoptosis

    • Purpose: To analyze the distribution of cells in different cell cycle phases and to quantify apoptosis.
    • Cell Cycle Protocol: Cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of cells is measured by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [1].
    • Apoptosis Protocol: Often uses Annexin V staining, which binds to phosphatidylserine externalized on the surface of apoptotic cells, in combination with a viability dye [5].

Signaling Pathways in this compound-Induced Cell Death

The DNA damage initiated by this compound triggers a complex cellular response. The diagram below illustrates the key signaling pathways involved.

G This compound This compound DNADamage Double-Strand DNA Breaks This compound->DNADamage ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR Mediators Mediators (γ-H2AX, BRCA1) ATM_ATR->Mediators Transducers Transducers (CHK1, CHK2) Mediators->Transducers Effector Effector p53 Activation Transducers->Effector CellCycleArrest S-Phase Cell Cycle Arrest Effector->CellCycleArrest Apoptosis Apoptosis Effector->Apoptosis p21 p21 ↑ CellCycleArrest->p21 Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 CDK2_CyclinA CDK2/Cyclin A ↓ p21->CDK2_CyclinA Inhibits Caspases Caspase-3/9 Cleavage Bax->Caspases Bcl2->Caspases Derepresses Caspases->Apoptosis

This diagram summarizes the cascade of events reported in studies on esophageal squamous cell carcinoma [1] and gastric cancer [4] [5]. This compound's action is consistently associated with more potent induction of these pathways compared to irinotecan/SN-38.

Conclusion for Researchers

  • This compound is significantly more potent than SN-38, often by a factor of 100 to 1000 in certain models.
  • This enhanced potency is due to its lipophilic nature, improved cellular uptake, and stable interaction with its target, Topoisomerase I.
  • The molecular mechanism results in more profound DNA damage, robust S-phase arrest, and enhanced apoptosis compared to irinotecan.

References

Gimatecan superior DNA damage induction evidence

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Gimatecan's Superior DNA Damage

Cancer Type / Model Comparison Drug(s) Key Findings on DNA Damage & Potency Experimental Models

| Esophageal Squamous Cell Carcinoma (ESCC) [1] | Irinotecan | • Lower IC₅₀ (nanomolar range) vs. irinotecan (micromolar) [1]Stronger suppression of Topo I function/expression [1]Enhanced DNA damage markers: Increased p-ATM, p-ATR, γ-H2AX, p-BRCA1 vs. irinotecan [1] | In vitro: ESCC cell lines (e.g., Eca-109, KYSE-450) In vivo: Cell line-derived and patient-derived xenografts | | Neuroblastoma [2] | SN-38 (active metabolite of irinotecan), Topotecan | • 1.4 to 4 times more potent than SN-38 [2]Up to 40-fold higher cytotoxicity than topotecan [2]Induced 3x more DNA strand breaks than SN-38 or topotecan (Comet assay) [2] | In vitro: Human neuroblastoma cell lines | | Hepatocellular Carcinoma (HCC) [3] | N/A (Single-agent activity) | • Significant antitumor efficacy in mouse xenograft models [3]Dose-dependent inhibition of HCC cell proliferation [3] | In vitro: Panel of HCC cell lines In vivo: Mouse xenograft models |

Detailed Experimental Evidence and Protocols

For researchers, the specific methodologies and deeper mechanistic insights from these studies are detailed below.

  • Mechanism of Action: this compound, like other camptothecins, targets DNA topoisomerase I (Topo I). It stabilizes the Topo I-DNA complex, preventing the re-ligation of single-strand DNA breaks. When replication forks collide with these "cleavable complexes," they are converted into irreversible double-strand DNA breaks, triggering cell death [1] [4]. Its lipophilic nature and stable lactone ring enhance cellular uptake and drug-target interaction stability [1] [2].

  • Superior Topo I Inhibition & Expression Suppression: In ESCC studies, this compound demonstrated stronger suppression of Topo I activity and protein expression compared to irinotecan.

    • Protocol (DNA Relaxation Assay): Topoisomerase I activity was assessed using a DNA relaxation assay. This compound treatment resulted in a higher ratio of supercoiled DNA (indicating loss of Topo I activity) at nanomolar concentrations, whereas irinotecan required micromolar concentrations to achieve a similar effect [1].
    • Protocol (Western Blotting): Western blot analysis of ESCC cell lines and xenograft tumor tissues confirmed that this compound more significantly reduced Topo I protein levels than irinotecan [1].
  • Activation of DNA Damage Response (DDR) Pathway: this compound treatment potently activates the DNA damage response network.

    • Experimental Evidence: In ESCC models, this compound treatment increased phosphorylation of key DNA damage sensors (ATM, ATR), mediators (BRCA1, H2AX), and effectors (CHK1, CHK2, p53). This activation was more pronounced than with irinotecan at equivalent doses, indicating more severe DNA damage [1].

The following diagram illustrates this activated DNA damage response pathway induced by this compound.

gimatecan_dna_damage This compound This compound TopoI_Inhibition Topoisomerase I Inhibition This compound->TopoI_Inhibition DNA_Breaks Persistent DNA Single-Strand Breaks TopoI_Inhibition->DNA_Breaks Replication_Fork_Collapse Replication Fork Collapse DNA_Breaks->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs DDR_Sensors DNA Damage Sensor Activation (ATM, ATR) DSBs->DDR_Sensors DDR_Mediators Mediator Phosphorylation (γ-H2AX, BRCA1) DDR_Sensors->DDR_Mediators DDR_Effectors Effector Activation (CHK1, CHK2, p53) DDR_Mediators->DDR_Effectors Cell_Outcomes Cell Fate Outcomes DDR_Effectors->Cell_Outcomes S_Phase_Arrest S-Phase Arrest Cell_Outcomes->S_Phase_Arrest Apoptosis Apoptosis Cell_Outcomes->Apoptosis

Interpretation for Drug Development

The compiled evidence suggests that this compound's lipophilic structure and stable lactone ring contribute to a superior pharmacological profile [1] [2]. Key advantages for clinical translation include:

  • Oral bioavailability and strong antitumor efficacy in vivo across various solid tumor models [1] [3].
  • Ability to overcome some resistance mechanisms associated with conventional camptothecins [2].

References

Gimatecan tumor growth inhibition across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antitumor Activity of Gimatecan

Cancer Type Model System In Vitro IC₅₀ (this compound) In Vitro IC₅₀ (Irinotecan) In Vivo TGI (this compound) In Vivo TGI (Comparator) Citation
Esophageal Squamous Cell Carcinoma (ESCC) Cell lines (ECA-109, KYSE450, etc.); Cell line-derived xenografts (CDX) & Patient-derived xenografts (PDX) 4.9 nM - 39.6 nM 8.1 µM - 37.7 µM 81% - 136% (PDX models) 52% - 74% (Irinotecan) [1]
Gastric Cancer Cell lines (SNU-1, HGC27, etc.); Patient-derived xenografts (PDX) Sub-micromolar range (dose-dependent) Higher than this compound Significant growth inhibition in 5/5 PDX models Significant growth inhibition (Irinotecan) [2]
Hepatocellular Carcinoma (HCC) Panel of 12 HCC cell lines; Cell line-derived xenografts (CDX) 12.1 nM - 1085.0 nM Not reported Significant dose-dependent inhibition at 0.4 & 0.8 mg/kg Control group [3]
Pancreatic Cancer Panc-1 subcutaneous xenograft Not applicable Not applicable 100% TVI; 26/26 Complete Regressions (i.v.) Not compared to another drug [4]
Melanoma 501Mel subcutaneous xenograft Not applicable Not applicable TVI: 73% (oral); Significant inhibition (i.v.) Not compared to another drug [4]

Experimental Protocols for Key Studies

The robust data on this compound's efficacy comes from standardized, industry-accepted preclinical models.

  • In Vitro Cell Viability Assays: Researchers typically seed cancer cell lines in 96-well plates and expose them to a range of concentrations of this compound or comparator drugs (e.g., irinotecan) for 24-72 hours [2] [3]. Cell viability is measured using assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo, which quantifies ATP in metabolically active cells. The IC₅₀ value is then calculated from the dose-response curve [1] [2] [3].
  • In Vivo Xenograft Models:
    • Model Establishment: Immunodeficient mice (e.g., nude, NOD/SCID) are implanted with human cancer cells (Cell Line-Derived Xenografts, CDX) or fragments of patient tumors (Patient-Derived Xenografts, PDX) [1] [2] [3].
    • Dosing & Measurement: Once tumors reach a measurable size (e.g., 150-250 mm³), mice are randomized into control and treatment groups. This compound is often administered orally, leveraging its oral bioavailability, via gavage daily or on intermittent schedules. Intravenous (i.v.) administration is also studied [1] [4]. Tumor volume is calculated from caliper measurements.
    • Efficacy Endpoints: Primary efficacy is measured by Tumor Growth Inhibition (TGI%) and Complete Regression (CR) rates [4]. Tumor tissues are often analyzed post-study via Western blotting or immunohistochemistry to confirm mechanistic effects [1] [2].

Mechanisms of Action and Signaling Pathways

This compound's high potency is attributed to its lipophilicity, which promotes rapid cellular uptake and stable target engagement, and its distinct mechanism of action at the molecular level [1] [4]. The following diagram illustrates the key signaling pathways involved.

G This compound This compound TopoI Inhibition of Topoisomerase I (TopoI) This compound->TopoI TopoI_Deg Suppression of TopoI Expression This compound->TopoI_Deg OtherPathways Modulation of Other Pathways (pAKT ↓, pERK ↓, p-p38 ↑, pJNK2 ↑) This compound->OtherPathways DNA_Damage Persistent DNA Damage (Double-Strand Breaks) TopoI->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR ATM p-ATM ↑ DDR->ATM ATR p-ATR ↑ DDR->ATR H2AX p-H2AX ↑ DDR->H2AX p53 p-p53 ↑ DDR->p53 S_Arrest S-Phase Cell Cycle Arrest Apoptosis Induction of Apoptosis p21 p21 ↑ p53->p21 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 CDK2_CyclinA CDK2/Cyclin A ↓ p21->CDK2_CyclinA CDK2_CyclinA->S_Arrest Caspases Cleaved Caspase-3/9 ↑ Bax->Caspases Bcl2->Caspases Dysregulation Caspases->Apoptosis

The molecular mechanisms illustrated above are supported by the following experimental findings:

  • Superior Topoisomerase I Inhibition: this compound not only potently stabilizes the Topoisomerase I-DNA cleavable complex but also significantly suppresses the protein expression of TopoI itself. This dual action is more pronounced than that of irinotecan and contributes to its strong and persistent DNA-damaging effect [1] [5].
  • Activation of DNA Damage Checkpoints: The induced DNA damage triggers a robust DNA Damage Response (DDR), leading to the phosphorylation of key sensors (ATM, ATR), mediators (BRCA1, H2AX), and effectors (CHK1, CHK2, p53) [1].
  • Induction of S-Phase Arrest and Apoptosis: The DDR activation results in a prominent S-phase cell cycle arrest, mediated by p53 and p21, and the suppression of CDK2/Cyclin A [1]. This is followed by the mitochondrial pathway of apoptosis, characterized by an increase in pro-apoptotic Bax, a decrease in anti-apoptotic Bcl-2, and the cleavage of caspases 3 and 9 [1].
  • Modulation of Key Survival Pathways: In gastric cancer models, this compound was shown to suppress the AKT and ERK pathways (reducing pAKT and pERK) while activating the stress-related JNK/p38 MAPK pathways (increasing pJNK2 and p-p38). This modulation of multiple signaling pathways further promotes its antitumor activity [2].

Implications for Drug Development

The collective preclinical data positions this compound as a compelling candidate for clinical development:

  • Broad-Spectrum Activity: this compound demonstrates high efficacy across a range of solid tumors, including those with poor prognoses and limited treatment options like ESCC and GC [1] [2].
  • Potency and Efficacy: Its nanomolar potency and ability to achieve high TGI rates and even complete tumor regressions in preclinical models suggest a potentially larger therapeutic index compared to existing camptothecins [1] [4].
  • Oral Bioavailability: As an orally bioavailable drug, this compound offers a significant practical advantage for chronic administration regimens, which may be crucial for its efficacy as an S-phase specific agent [1] [6].
  • Mechanistic Rationale: The ability of this compound to cause persistent DNA damage, coupled with a limited downregulation of its TopoI target (a mechanism of resistance for other camptothecins), provides a strong cellular basis for its potency and potential to overcome certain forms of drug resistance [5].

References

Gimatecan vs. Other Camptothecins: Key Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Aspect Experimental Findings Implied Therapeutic Index Advantage
In Vitro Potency (ESCC) [1] 40- to 7600-fold lower IC50 than irinotecan in ESCC cell lines (Gimatecan: 4.9-39.6 nM; Irinotecan: 8.1-37.7 µM). Superior potency allows for lower effective doses.
In Vivo Efficacy (ESCC) [1] Significantly higher Tumor Growth Inhibition (TGI) in patient-derived xenografts (e.g., TGI=101% vs. 74%) compared to irinotecan. Enhanced anti-tumor activity at the tested doses.
In Vitro Potency (Neuroblastoma) [2] Up to 40-fold higher cytotoxicity than topotecan and 1.4-4 times more potent than SN-38 (the active metabolite of irinotecan). Higher potency against resistant childhood cancers.
DNA Damage Induction [1] [2] Induced three-fold more DNA strand breaks than SN-38 and topotecan; caused stronger activation of DNA damage markers (p-ATM, p-ATR, γ-H2AX). More effective and stable engagement of the cytotoxic target.
Pharmacokinetics & Administration [3] High oral bioavailability (40-80% in animal models) and long plasma half-life (32-147 hours in humans), facilitating prolonged drug exposure. Oral administration and stable plasma levels support convenient and sustained dosing.
Lactone Ring Stability [1] [3] Lipophilic structure stabilizes the active lactone form, minimizing conversion to the inactive carboxylate form. Improved drug stability likely enhances efficacy and reduces variability.
Resistance Overcome [4] [2] Demonstrated efficacy in models with resistance to other camptothecins; not a substrate for efflux pumps like BCRP. Potential to overcome a key clinical limitation of existing drugs.

Detailed Experimental Protocols and Mechanisms

For researchers, the methodologies behind these findings are critical. The following section details the key experiments and the proposed mechanism that explains this compound's enhanced activity.

In Vitro Cytotoxicity and DNA Damage Assessment

The protocols used to generate the comparative potency and DNA damage data typically involve the following steps [1] [2]:

  • Cell Culture: Human cancer cell lines (e.g., esophageal squamous cell carcinoma lines like Eca-109 and KYSE-450, or neuroblastoma lines) are maintained under standard conditions.
  • Drug Treatment: Cells are treated with a range of concentrations of this compound, irinotecan, topotecan, or SN-38 for a specified period (e.g., 48 hours).
  • Viability Assay: Cell proliferation and viability are measured using assays like the MTT or CCK-8 assay. IC50 values are calculated from the dose-response curves.
  • DNA Damage Analysis (Comet Assay):
    • After drug treatment, cells are harvested, embedded in agarose on a microscope slide, and lysed to remove cellular membranes.
    • The DNA is subjected to electrophoresis under alkaline conditions, causing relaxed/broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
    • The extent of DNA damage is quantified by measuring tail length or tail moment, which correlates with the number of DNA strand breaks.
In Vivo Efficacy Studies in Xenograft Models
  • Model Establishment: Immunodeficient mice are implanted with human cancer cells (cell line-derived xenografts, CDX) or fragments of human patient tumors (patient-derived xenografts, PDX) [1].
  • Dosing Regimen: Mice are randomly assigned to control, this compound, and comparator drug (e.g., irinotecan) groups. This compound is typically administered orally, while irinotecan is often given intravenously, at their respective maximum tolerated doses.
  • Tumor Monitoring: Tumor volumes and mouse body weights are measured regularly over several weeks.
  • Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated as (1 - (Tumor volume change in treatment group / Tumor volume change in control group)) * 100%.
Topoisomerase I Inhibition and Expression Analysis
  • DNA Relaxation Assay [1]: Supercoiled plasmid DNA is incubated with topoisomerase I (Topo I) in the presence or absence of the drug. Topo I normally relaxes supercoiled DNA. If the drug inhibits Topo I, the DNA remains in its supercoiled state, which can be visualized via gel electrophoresis.
  • Western Blotting [1]: Protein extracts from treated cells or tumor tissues are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against Topo I and DNA damage response proteins (e.g., γ-H2AX, p-ATM, p-CHK2). This assesses both Topo I levels and the cellular response to DNA damage induced by the drug.

Proposed Mechanism for Enhanced this compound Activity

This compound's superior profile is attributed to its lipophilic nature and stable interaction with its target. The diagram below illustrates its enhanced cellular pathway compared to traditional camptothecins.

gimatecan_mechanism cluster_lipophilic Lipophilic this compound Properties L1 Enhanced Cellular Uptake Uptake High Intracellular Drug Concentration L1->Uptake  Leads to L2 Stable Lactone Ring (Active Form) Stability Prolonged Exposure to Active Drug L2->Stability  Ensures L3 Not a P-glycoprotein/BCRP Substrate Resistance Overcomes Efflux-Mediated Resistance L3->Resistance  Evades TernaryComplex Stable Ternary Complex (Drug-Topo I-DNA) Uptake->TernaryComplex Promotes Stability->TernaryComplex Sustains Resistance->TernaryComplex Maintains DSB Persistent DNA Double-Strand Breaks TernaryComplex->DSB Collision with Replication Fork DDR Robust DNA Damage Response (DDR) ↑γ-H2AX, ↑p-ATM/ATR, ↑p-CHK1/2 DSB->DDR Triggers CellDeath Sustained Cell Cycle Arrest & Apoptosis DDR->CellDeath Results in

The mechanistic flowchart illustrates how this compound's core properties lead to its potent anti-tumor effects. Its lipophilicity enhances cellular uptake and helps maintain the active lactone form, while also allowing it to bypass certain drug efflux pumps [4] [1] [3]. This results in a more stable and persistent Topo I-DNA-drug ternary complex. When the replication fork collides with this complex, it causes severe DNA double-strand breaks, triggering a robust DNA damage response and ultimately leading to apoptosis [1].

Conclusion for Research and Development

  • Markedly Higher Potency: Significantly lower IC50 values across various cancer cell types [1] [2].
  • Favorable Drug-like Properties: Excellent oral bioavailability and a long half-life support convenient dosing and sustained target exposure [3].
  • Ability to Counteract Resistance: Its structure helps evade common resistance mechanisms, making it a viable option for tumors resistant to other camptothecins [4].

A key point for the development community is that while preclinical data is robust, the clinical translation of this compound is still evolving. Its phase I pharmacokinetic profile is established [3], but broader clinical efficacy data and direct therapeutic index comparisons in humans against older camptothecins will be the ultimate determinant of its value.

References

Gimatecan phase II clinical trial response rates

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan Phase II Clinical Trial Data Summary

Trial Characteristic Recurrent Glioblastoma [1] Recurrent Epithelial Ovarian, Fallopian Tube, or Peritoneal Cancer [2]
Patient Population Adults with recurrent glioblastoma; all had prior surgery, radiation, and at least one chemotherapy regimen. Women with a maximum of 3 prior chemo lines; progression-free interval after last platinum dose <12 months.
Dosing Regimen 1.0 mg/m²/day orally for 5 consecutive days, each 28-day cycle. 0.8 mg/m²/day (total 4 mg/m²/cycle) orally for 5 consecutive days, each 28-day cycle.
Primary Endpoint 6-month Progression-Free Survival (PFS) Overall Response Rate (by RECIST and CA-125 criteria)
Overall Response Rate (ORR) Partial Response: 1 patient (3.4%) [1] Partial Response: 17 patients (24.6%) [2]
Disease Control 6-month PFS: 3 patients (12%) [1] Stable Disease: 22 patients (31.9%) [2]
Median Time to Progression 12.0 weeks (approx. 2.8 months) [1] 3.8 months [2]
Common Grade 3/4 Toxicities Thrombocytopenia (17.2%), Leukopenia (17.2%), Neutropenia (10.3%) [1] Neutropenia (17.4%), Thrombocytopenia (7.2%) [2]

Detailed Experimental Protocols and Context

To help you interpret these findings, here is a detailed breakdown of the trial methodologies and the scientific context of this compound's development.

Trial Designs and Patient Selection

The disparate results in the table above are largely explained by fundamental differences in the trial designs and, crucially, the patient populations.

  • Glioblastoma Trial Design: This was a multicenter trial using a Simon two-stage optimal design. The primary endpoint was progression-free survival at 6 months (PFS6). The study initially enrolled 29 patients but was stopped after the first stage because the pre-specified efficacy threshold (more than 4 patients achieving PFS6) was not met. A dose reduction from 1.22 mg/m²/day to 1.0 mg/m²/day was implemented early in the trial due to grade 4 hematologic toxicity in 4 of the first 10 patients. Patients were excluded if they were taking enzyme-inducing anti-seizure medications [1].
  • Ovarian Cancer Trial Design: This prospective trial also used a Simon two-stage design, but the primary endpoint was the Overall Response Rate. For patients with measurable disease, response was assessed every two cycles per RECIST criteria. For those without measurable disease, response was evaluated using CA-125 criteria (a reduction of at least 50% confirmed 4 weeks apart). An independent expert panel reviewed all responses [2].
This compound's Mechanism of Action and Preclinical Rationale

This compound is a novel, lipophilic, oral camptothecin analogue that acts as a potent inhibitor of the topoisomerase I (Topo I) enzyme [3] [2] [4].

  • Mechanism: It stabilizes the Topo I-DNA complex, preventing the relegation of single-strand DNA breaks. When a replication fork collides with this complex, it causes irreversible double-strand DNA breaks, leading to cell death [4].
  • Rationale for Development: this compound was engineered with a lipophilic side chain to enhance cell membrane permeability and stabilize the labile lactone ring, which is a key limitation of natural camptothecin. This design aimed to improve oral bioavailability and increase intracellular drug concentrations for a stronger and more persistent antitumor effect compared to older camptothecins like irinotecan and topotecan [2] [4].

The following diagram illustrates the mechanism of action of this compound and other camptothecin analogs:

g CPT Camptothecin (CPT) Analogs (e.g., this compound, Irinotecan, Topotecan) TopoI Inhibition of Topoisomerase I (Topo I) CPT->TopoI Complex Stabilization of Topo I-DNA Complex (Cleavable Complex) TopoI->Complex ReplicationFork Collision with Replication Fork Complex->ReplicationFork DSB Irreversible Double-Strand DNA Breaks ReplicationFork->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Comparative Preclinical Efficacy Data

Preclinical studies provide a rationale for this compound's potential superior potency. Research in Esophageal Squamous Cell Carcinoma (ESCC) models demonstrated that:

  • This compound inhibited tumor cell proliferation at nanomolar concentrations (IC50 range: 4.9 - 39.6 nM), which was substantially lower than the micromolar concentrations required for irinotecan (IC50 range: 8.1 - 37.7 µM) [4].
  • In patient-derived xenograft (PDX) models of ESCC, this compound showed superior tumor growth inhibition compared to irinotecan, suggesting a potentially better therapeutic index [4].

Conclusion and Key Takeaways

  • In the difficult-to-treat, bevacizumab-resistant recurrent glioblastoma population, this compound showed minimal efficacy with a 6-month PFS of only 12% and a low objective response rate [1].
  • In recurrent ovarian cancer, this compound demonstrated notable clinical activity with a 24.6% objective response rate and a manageable safety profile, establishing it as a potential treatment option in this setting [2].
  • The lipophilic nature and oral administration of this compound distinguished it from other camptothecins, and preclinical data consistently pointed to enhanced potency compared to irinotecan [4].

References

Gimatecan's Interaction with Multidrug Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mechanism Effect on Gimatecan Efficacy Comparative Data Experimental Model
ABCG2 (BCRP) Largely maintained; not a substrate or weak substrate [1] [2]. Expression of wild-type ABCG2 caused 8-10 fold resistance to topotecan but did not confer resistance to this compound [1] [2]. Cytotoxicity and drug accumulation assays in isogenic cell pairs (e.g., IGROV1 parent vs. T8 BCRP-overexpressing) [1] [2].
ABCB1 (P-gp) Unaffected; not a substrate [1] [2]. Expression of P-gp did not alter this compound cytotoxicity [2]. Cytotoxicity assays in transfected cell lines (e.g., MDCKII-MDR1, LLCPK-MDR1) [1] [2].
ABCC2 (MRP2) Unaffected; not a substrate [1]. This compound was not transported by MRP2 [1]. Transport studies in transfected MDCKII cells [1].
ABCC4 (MRP4) Significantly reduced [2]. Expression of ABCC4 significantly reduced the anti-proliferative effects of this compound [2]. Cytotoxicity assays in isogenic cell pairs [2].
Topo I Mutations Reduced; cells remain resistant [2]. Cells with camptothecin resistance-conferring mutations in Topo I were also resistant to this compound [2]. Cytotoxicity assays in cell lines with defined Topo I mutations [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Protocol for Cytotoxicity Assays in Isogenic Cell Pairs

This method is used to determine if the expression of a specific transporter protein confers resistance to a drug [1] [2].

  • Cell Lines: Use pairs of isogenic cell lines (genetically identical except for the gene of interest). Examples include:
    • For ABCG2: IGROV1 (parental) vs. IGROV1-T8 (overexpressing ABCG2) [1] [2].
    • For ABCB1, ABCC1, ABCC2, ABCC4: Madin-Darby canine kidney (MDCKII) or porcine kidney (LLCPK) cells transfected with the human transporter gene versus wild-type or vector-control cells [1] [2].
  • Drug Exposure: Treat cells with a range of concentrations of this compound and comparator drugs (e.g., topotecan) for a defined period.
  • Viability Measurement: After a post-treatment incubation period (e.g., 72 hours), measure cell survival using a standard assay like MTT or clonogenic survival.
  • Data Analysis: Calculate IC50 values. A significant increase in IC50 in the transporter-expressing cell line compared to the parental control indicates the drug is a substrate for that transporter.
Protocol for In Vitro Transport Studies

This assay directly measures the active transport of a drug across a cell monolayer, confirming substrate status [1].

  • Cell Model: Use polarized cell lines grown on permeable Transwell filters. MDCKII cells transfected with a specific transporter (e.g., MDCKII-Bcrp1) are commonly used.
  • Drug Application: Add this compound to either the apical (A) or basolateral (B) compartment.
  • Sampling and Measurement: At set time points, sample the liquid from the opposite compartment and measure the drug concentration using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
  • Data Interpretation: A significantly higher rate of transport in one direction (e.g., A-to-B in BCRP-expressing cells) indicates active, transporter-mediated efflux. The transport should be inhibitable by specific inhibitors of the transporter (e.g., elacridar for BCRP) [1].

Mechanism of Action and Overcoming Resistance

The following diagram illustrates this compound's mechanism of action and its key advantage in bypassing ABCG2/BCRP-mediated efflux, a common resistance pathway for other camptothecins.

G This compound This compound Bypasses ABCG2 Bypasses ABCG2 This compound->Bypasses ABCG2 Lipophilic & not a substrate Topo I-DNA Complex Topo I-DNA Complex Stabilized Complex Stabilized Complex Topo I-DNA Complex->Stabilized Complex DNA Damage DNA Damage S-phase Arrest & Apoptosis S-phase Arrest & Apoptosis DNA Damage->S-phase Arrest & Apoptosis ABCG2/BCRP Efflux Pump ABCG2/BCRP Efflux Pump Reduced Intracellular Concentration Reduced Intracellular Concentration ABCG2/BCRP Efflux Pump->Reduced Intracellular Concentration Other Camptothecins (e.g., Topotecan) Other Camptothecins (e.g., Topotecan) Bypasses ABCG2->Topo I-DNA Complex Other Camptothecins Other Camptothecins Recognized by ABCG2 Recognized by ABCG2 Other Camptothecins->Recognized by ABCG2 Recognized by ABCG2->ABCG2/BCRP Efflux Pump  Actively pumped out Therapy Failure Therapy Failure Reduced Intracellular Concentration->Therapy Failure Stabilized Complex->DNA Damage

This compound's lipophilic nature and structural modifications enable it to bypass the ABCG2 efflux pump, allowing it to effectively reach its intracellular target, Topoisomerase I. By stabilizing the Topo I-DNA complex, it causes irreversible DNA damage during replication, leading to cell death [3] [4] [5]. In contrast, other camptothecins like topotecan are recognized and extruded by ABCG2, reducing their efficacy [1] [2].

Key Considerations for Research

  • Beyond Efflux Pumps: While this compound overcomes several key efflux pumps, remember that multidrug resistance is multifactorial. Other mechanisms, such as ABCC4 (MRP4) expression and Topo I mutations, can still confer resistance to this compound [2].
  • Superior Potency: Studies consistently report that this compound exhibits markedly higher cytotoxic potency (at nanomolar concentrations) compared to irinotecan (micromolar concentrations) in various ESCC models in vitro and in vivo [3].
  • Oral Bioavailability: As an orally bioavailable drug with a stable lactone ring, this compound offers a potential practical advantage in treatment regimens [4] [5].

References

Gimatecan signaling pathway modulation AKT MAPK

Author: Smolecule Technical Support Team. Date: February 2026

Gimatecan's Signaling Pathway Modulation

The diagrams below summarize the core signaling pathways modulated by this compound, based on the findings from the search results.

gimatecan_pathway This compound Signaling Pathway Modulation DNA Topoisomerase I\n(TopI) Inhibition DNA Topoisomerase I (TopI) Inhibition DNA Damage DNA Damage DNA Topoisomerase I\n(TopI) Inhibition->DNA Damage Stabilizes Cleavable Complex Apoptosis Apoptosis DNA Damage->Apoptosis AKT Pathway\n(Suppressed) AKT Pathway (Suppressed) DNA Damage->AKT Pathway\n(Suppressed) e.g. pAKT (↓) ERK Pathway\n(Suppressed) ERK Pathway (Suppressed) DNA Damage->ERK Pathway\n(Suppressed) e.g. pERK (↓) JNK2 Pathway\n(Activated) JNK2 Pathway (Activated) DNA Damage->JNK2 Pathway\n(Activated) pJNK2 (↑) p38 MAPK Pathway\n(Activated) p38 MAPK Pathway (Activated) DNA Damage->p38 MAPK Pathway\n(Activated) p-p38 (↑) Cell Cycle\n(S-phase Arrest) Cell Cycle (S-phase Arrest) DNA Damage->Cell Cycle\n(S-phase Arrest) Caspase-3/9 Activation Caspase-3/9 Activation Apoptosis->Caspase-3/9 Activation Bcl-2 (↓)\nBax (↑) Bcl-2 (↓) Bax (↑) Apoptosis->Bcl-2 (↓)\nBax (↑) AKT Pathway\n(Suppressed)->Apoptosis ERK Pathway\n(Suppressed)->Apoptosis JNK2 Pathway\n(Activated)->Apoptosis p38 MAPK Pathway\n(Activated)->Apoptosis Cell Cycle\n(S-phase Arrest)->Apoptosis

Beyond the primary pathways above, recent research has identified an additional mechanism involving the disruption of autophagic lysosomal homeostasis, particularly in gastric cardia cancer cells [1]. This compound was found to simultaneously induce protective autophagy via TP53INP2/LC3-ATG7 interaction while also damaging lysosomal integrity, preventing the clearance of autophagy products and ultimately promoting cancer cell death [1]. This dual role highlights a complex mechanism that can be exploited therapeutically.

Comparative Analysis with Other Camptothecin Analogs

The table below compares this compound with two other camptothecin derivatives, irinotecan and topotecan, based on data from the provided studies.

Feature This compound Irinotecan Topotecan
Key Structural Traits Lipophilic modification at C-7 position; highly stable lactone ring [2] [3]. Hydrophilic bipiperidine side chain at C-9 [2]. Basic amine side chain at C-9, forming water-soluble ammonium salts [2].
Administration Route Oral [4] [3] Intravenous [4] Intravenous (Oral formulation available) [2]
Primary Target DNA Topoisomerase I (TopI) [4] [3] [1] DNA Topoisomerase I (TopI) [4] [2] DNA Topoisomerase I (TopI) [2]
Key Signaling Effects (vs. others) Superior suppression of TopI protein expression & pAKT/pERK; stronger activation of p38/JNK2 & DNA damage markers [4] [3] [1]. Moderate suppression of TopI activity and downstream signaling [4] [3]. Information not covered in the provided research.
In Vitro Potency (IC₅₀) Nanomolar range (e.g., 4.9 - 39.6 nM in ESCC) [3]. Micromolar range (e.g., 8.1 - 37.7 µM in ESCC); >1000x less potent than this compound [3]. Information not covered in the provided research.
In Vivo Efficacy (TGI in PDX models) Superior tumor growth inhibition (TGI) vs. irinotecan in GC & ESCC models (e.g., TGI: 94% vs. 66%) [4] [3]. Significant but lower TGI than this compound in direct comparison studies [4] [3]. Information not covered in the provided research.
Overcoming Resistance Potent activity against tumor models; stable lactone ring helps evade common resistance mechanisms [2] [3]. Susceptible to resistance from cellular accumulation and reduced target toxicity [2]. Information not covered in the provided research.

Key Experimental Data and Protocols

The quantitative data supporting this compound's efficacy and the experimental methods used to generate it are critical for professional evaluation.

Quantitative Data Summary

The table below consolidates key numerical findings from the cited studies.

Assay Type Key Findings on this compound (vs. Irinotecan) Experimental Context
Cell Viability (IC₅₀) 4.9 - 39.6 nM (vs. 8.1 - 37.7 µM for irinotecan) [3]. ESCC cell lines (EC-109, KYSE450, etc.); 48h treatment [3].
Apoptosis (Flow Cytometry) Significant induction of apoptosis at 5-40 nM; activation of Caspase-3/9; ↑Bax/Bcl-2 ratio [1]. Human primary gastric cardia cancer cells; 48h treatment [1].
Tumor Growth Inhibition (TGI) GC PDX: ~100% TGI (Irinotecan: ~70%) [4]. ESCC PDX: 90-101% TGI (Irinotecan: 52-74%) [3]. In vivo studies in Patient-Derived Xenograft (PDX) models [4] [3].
Western Blot (Pathway Modulation) ↓TopI, pAKT, pERK; ↑p-p38, pJNK2 [4]. ↑p-ATM, p-ATR, γ-H2AX (DNA damage) [3] [1]. In vitro (cell lines) and in vivo (xenograft tissues) analysis [4] [3] [1].
TopI Activity (DNA Relaxation Assay) Potent inhibition at 10-40 nM (Irinotecan required ~1000x higher concentration for similar effect) [3] [1]. In vitro assay using cell lysates (Eca-109, KYSE-450) [3] [1].
Detailed Experimental Protocols

To ensure the reproducibility of the cited data, here are the methodologies for the core experiments.

  • 1. Cell Viability and IC₅₀ Determination [4] [3]

    • Cell Lines: Various human cancer cell lines (e.g., GC: SNU-1, HGC27; ESCC: EC-109, KYSE450).
    • Procedure:
      • Seed cells in 96-well plates (~5,000 cells/well) and incubate overnight.
      • Expose cells to a dose range of this compound or comparator drugs (e.g., 0-1 µM) for 24, 48, or 72 hours.
      • Add Cell Counting Kit-8 (CCK-8) solution to each well.
      • Measure absorbance at 450 nm using a microplate spectrophotometer.
      • Calculate cell viability and IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.
  • 2. Apoptosis Assay via Flow Cytometry [4] [1]

    • Staining: Use PE-conjugated Annexin V and 7-AAD (7-amino-actinomycin D).
    • Procedure:
      • Harvest drug-treated and control cells.
      • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
      • Incubate cells with PE-Annexin V and 7-AAD for 15 minutes at room temperature in the dark.
      • Analyze stained cells by flow cytometry within 1 hour.
      • Use software (e.g., FlowJo) to quantify the percentage of early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptotic cells.
  • 3. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [4] [3]

    • Animals: Female NOD/SCID or other immunodeficient mice.
    • Model Establishment: Subcutaneously implant fragments of patient-derived tumors.
    • Dosing: Once tumors reach 150-250 mm³, randomize mice into groups (n=5) and treat as follows:
      • Control: Physiological saline (oral gavage, daily)
      • This compound: 0.2 mg/kg (oral gavage, daily)
      • Comparator (e.g., Irinotecan): 20 mg/kg (intraperitoneal injection, weekly)
    • Monitoring: Treat for 3 weeks, measuring tumor size and body weight twice weekly.
    • Endpoint Analysis:
      • Calculate Tumor Volume (V) as V = (Length × Width²)/2.
      • Calculate % Tumor Growth Inhibition (TGI) as TGI = [1 - (ΔT/ΔC)] × 100%, where ΔT and ΔC are the final tumor volume changes in treated and control groups, respectively.
      • Perform IHC staining for Ki-67 (proliferation marker) on formalin-fixed tumor tissues after sacrifice.

Conclusion for Research Applications

  • Superior Potency: Demonstrated by nanomolar IC₅₀ values in vitro, significantly lower than irinotecan [3].
  • Broad-Spectrum Efficacy: Shown in multiple preclinical models, including gastric cancer and esophageal squamous cell carcinoma [4] [3].
  • Multi-Faceted Mechanism: Extends beyond classic TopI inhibition to modulation of AKT/MAPK pathways and disruption of autophagic lysosomal homeostasis, which may help overcome drug resistance [4] [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.17942091 Da

Monoisotopic Mass

447.17942091 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7KKS9R192F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pharmacology

Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

292620-90-7
292618-32-7

Wikipedia

Gimatecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Zucchetti M, Meco D, Di Francesco AM, Servidei T, Patriarca V, Cusano G, D'Incalci M, Forestieri D, Pisano C, Riccardi R. Antitumor activity and pharmacokinetics of oral gimatecan on pediatric cancer xenografts. Cancer Chemother Pharmacol. 2010 Sep;66(4):635-41. Epub 2009 Dec 20. PubMed PMID: 20091168.
2: Frapolli R, Zucchetti M, Sessa C, Marsoni S, Viganò L, Locatelli A, Rulli E, Compagnoni A, Bello E, Pisano C, Carminati P, D'Incalci M. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels. Eur J Cancer. 2010 Feb;46(3):505-16. Epub 2009 Dec 16. PubMed PMID: 20007015.
3: Pecorelli S, Ray-Coquard I, Tredan O, Colombo N, Parma G, Tisi G, Katsaròs D, Lhommé C, Lissoni AA, Vermorken JB, du Bois A, Poveda A, Frigerio L, Barbieri P, Carminati P, Brienza S, Guastalla JP. Phase II of oral gimatecan in patients with recurrent epithelial ovarian, fallopian tube or peritoneal cancer, previously treated with platinum and taxanes. Ann Oncol. 2010 Apr;21(4):759-65. Epub 2009 Nov 11. PubMed PMID: 19906760; PubMed Central PMCID: PMC2844948.
4: Pace S, Capocasa F, Tallarico C, Frapolli R, Zucchetti M, Longo A. Determination of total and lactone form of a new camptothecin derivative gimatecan (ST1481) and its metabolite ST1698 in human plasma by high-performance liquid chromatography with fluorimetric detection. J Pharm Biomed Anal. 2009 Oct 15;50(3):507-14. Epub 2009 May 27. PubMed PMID: 19553057.
5: Vekhoff P, Halby L, Oussedik K, Dallavalle S, Merlini L, Mahieu C, Lansiaux A, Bailly C, Boutorine A, Pisano C, Giannini G, Alloatti D, Arimondo PB. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on gimatecan. Bioconjug Chem. 2009 Apr;20(4):666-72. PubMed PMID: 19309124.
6: Oostendorp RL, van de Steeg E, van der Kruijssen CM, Beijnen JH, Kenworthy KE, Schinkel AH, Schellens JH. Organic anion-transporting polypeptide 1B1 mediates transport of Gimatecan and BNP1350 and can be inhibited by several classic ATP-binding cassette (ABC) B1 and/or ABCG2 inhibitors. Drug Metab Dispos. 2009 Apr;37(4):917-23. Epub 2009 Jan 12. PubMed PMID: 19139163.
7: Zhu AX, Ready N, Clark JW, Safran H, Amato A, Salem N, Pace S, He X, Zvereva N, Lynch TJ, Ryan DP, Supko JG. Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors. Clin Cancer Res. 2009 Jan 1;15(1):374-81. PubMed PMID: 19118068.
8: Petrangolini G, Tortoreto M, Perego P, Carenini N, De Cesare M, Balsari A, Zunino F, Pratesi G. Combination of metronomic gimatecan and CpG-oligodeoxynucleotides against an orthotopic pancreatic cancer xenograft. Cancer Biol Ther. 2008 Apr;7(4):596-601. Epub 2008 Jan 9. PubMed PMID: 18364568.
9: Marchetti S, Oostendorp RL, Pluim D, van Eijndhoven M, van Tellingen O, Schinkel AH, Versace R, Beijnen JH, Mazzanti R, Schellens JH. In vitro transport of gimatecan (7-t-butoxyiminomethylcamptothecin) by breast cancer resistance protein, P-glycoprotein, and multidrug resistance protein 2. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3307-13. PubMed PMID: 18089724.
10: Gounder MK, Nazar AS, Saleem A, Pungaliya P, Kulkarni D, Versace R, Rubin EH. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue gimatecan. Invest New Drugs. 2008 Jun;26(3):205-13. Epub 2007 Oct 18. PubMed PMID: 17943230

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